5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Description
Properties
IUPAC Name |
5-(1,3-dioxo-2-phenylisoindol-5-yl)sulfanyl-2-phenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O4S/c31-25-21-13-11-19(15-23(21)27(33)29(25)17-7-3-1-4-8-17)35-20-12-14-22-24(16-20)28(34)30(26(22)32)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIRGVINJRTNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)SC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551335 | |
| Record name | 5,5'-Sulfanediylbis(2-phenyl-1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58974-89-3 | |
| Record name | 5,5'-Sulfanediylbis(2-phenyl-1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Executive Summary
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS: 58974-89-3) represents a specialized class of sulfur-bridged bis-imides. Structurally, it consists of two N-phenylphthalimide moieties linked by a thioether (-S-) bridge at the 5-positions of the isoindoline rings. This compound serves as a critical model system and high-performance additive in materials science, particularly for flame retardancy and high-refractive-index polymers .
Unlike simple phthalimides, the inclusion of the thioether linkage imparts unique thermal oxidative stability and flexibility to the molecular backbone. Upon thermal stress, the sulfur center acts as a latent radical scavenger, promoting char formation—a key mechanism in non-halogenated flame suppression.
This guide details the physicochemical properties, synthesis protocols, and application mechanisms of this compound, designed for researchers in polymer chemistry and drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data consolidates the core physical parameters. Researchers should note the solubility profile, which dictates the choice of solvent for synthesis and processing.
| Property | Specification |
| Chemical Name | 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) |
| CAS Number | 58974-89-3 |
| Molecular Formula | C₂₈H₁₆N₂O₄S |
| Molecular Weight | 476.50 g/mol |
| Structure Description | Bis-phthalimide with a central thioether bridge; N-phenyl substituted. |
| Appearance | White to off-white crystalline powder |
| Melting Point | >240 °C (Dependent on purity/polymorph) |
| Solubility (Soluble) | DMF, DMAc, NMP, DMSO (Hot) |
| Solubility (Insoluble) | Water, Methanol, Ethanol, Hexane |
| Thermal Stability (TGA) |
Synthesis Protocol
The synthesis of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) is best achieved through a two-step condensation reaction starting from 4,4'-thiobis(phthalic anhydride) (4,4'-TDPA) and aniline . This route ensures regiospecificity at the 5,5' position.
Reaction Pathway[4][7]
The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the anhydride carbonyl, forming an intermediate amic acid, followed by thermal or chemical cyclodehydration (imidization).
Figure 1: Synthetic pathway from dianhydride precursor to bis-imide target.[1]
Detailed Methodology
Materials:
-
4,4'-Thiobis(phthalic anhydride) (TDPA): 10 mmol (3.26 g)
-
Aniline: 22 mmol (2.05 g)
-
Solvent: N,N-Dimethylacetamide (DMAc) or DMF (anhydrous)
-
Catalyst/Dehydrating Agent: Acetic anhydride (Ac₂O) and Pyridine
Step-by-Step Protocol:
-
Amic Acid Formation:
-
Charge a 100 mL 3-neck round-bottom flask with 10 mmol of TDPA and 30 mL of anhydrous DMAc under nitrogen flow.
-
Add 22 mmol of aniline dropwise at room temperature (25°C) with vigorous stirring.
-
Observation: The solution viscosity may increase initially as the amic acid forms.
-
Stir for 4–6 hours at room temperature to ensure complete conversion to the intermediate bis(amic acid).
-
-
Chemical Imidization:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the solution slowly into 300 mL of vigorously stirred methanol or water. The product will precipitate as a white solid.[3]
-
Filter the precipitate and wash extensively with methanol to remove residual aniline and solvent.
-
Drying: Dry in a vacuum oven at 100°C for 12 hours.
-
Recrystallization (Optional): If higher purity is required (e.g., for optical applications), recrystallize from hot DMAc or glacial acetic acid.
-
Mechanism of Action: Flame Retardancy
The thioether linkage is not merely structural; it is a functional unit that enhances thermal stability. When used as an additive in engineering plastics (e.g., Polycarbonate, ABS), this compound operates via a radical scavenging mechanism .
Thermal Oxidation Pathway
Upon exposure to high heat or flame, the sulfur atom undergoes oxidation, transitioning through sulfoxide and sulfone states, which promotes cross-linking and char formation rather than volatile combustion.
Figure 2: Mechanism of char formation and radical scavenging during thermal decomposition.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
FTIR Spectroscopy
The conversion of amic acid to imide is confirmed by the appearance of characteristic imide carbonyl bands and the disappearance of amide/carboxyl bands.
-
1780 cm⁻¹ (w): Asymmetric C=O stretching (Imide I).
-
1720 cm⁻¹ (s): Symmetric C=O stretching (Imide II).
-
1380 cm⁻¹ (m): C-N axial stretching (Imide III).
-
745 cm⁻¹: Imide ring deformation.
-
Absence: No broad peak at 3200–3400 cm⁻¹ (indicates successful removal of -OH/-NH from amic acid).
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 7.8–8.0 ppm: Doublets/Multiplets corresponding to the phthalimide aromatic protons.
-
δ 7.4–7.6 ppm: Multiplets corresponding to the N-phenyl protons.
-
Integration: Ratio of phthalimide protons to phenyl protons should align with the C₂₈H₁₆N₂O₄S stoichiometry.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (gloves, goggles). The synthesis involves aniline (toxic) and pyridine (noxious); perform all steps in a fume hood.
-
Storage: Store in a cool, dry place. The thioether linkage is stable, but prolonged exposure to strong oxidizers should be avoided to prevent premature sulfoxide formation.
References
-
Waris, G., et al. (2013). "Novel flame retardant poly(thiourea-sulfone-imide)s for high temperature applications: synthesis and characterization." Turkish Journal of Chemistry. Retrieved from [Link]
-
PubChem. (2023). 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) Compound Summary. Retrieved from [Link]
Sources
Comprehensive Synthesis and Mechanistic Evaluation of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Introduction & Chemical Significance
5,5'-Thiobis(2-phenylisoindoline-1,3-dione)—commonly referred to in literature as 4,4'-thiobis(N-phenylphthalimide)—is a highly specialized bis-phthalimide derivative (CAS: 58974-89-3) [4]. For materials scientists and polymer chemists, it serves as a critical model compound and precursor for advanced thioether-containing polyimides.
The integration of flexible thioether (–S–) linkages into rigid polyimide backbones significantly alters their thermomechanical profiles. Furthermore, these specific structural motifs are known to influence optical properties, frequently inducing large Stokes-shifted photoluminescence due to transient conformational changes upon excitation [3]. Synthesizing this compound with high purity requires strict control over reaction environments, moisture, and thermodynamic driving forces.
Retrosynthetic Analysis & Pathway Selection
The molecular architecture of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) presents two primary retrosynthetic disconnections, leading to two distinct, highly reliable synthetic pathways:
-
Pathway A (C–N Bond Formation): Imidization of 4,4'-thiodiphthalic anhydride (TDPA) with aniline.
-
Pathway B (C–S Bond Formation): Nucleophilic Aromatic Substitution (SNAr) of 5-chloro-2-phenylisoindoline-1,3-dione using sodium sulfide.
Parallel synthetic workflows for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione).
Detailed Synthetic Methodologies
Protocol A: The Dianhydride-Amine Condensation (Imidization Route)
Mechanistic Rationale: This classical approach relies on the nucleophilic acyl substitution of TDPA by aniline, followed by intramolecular cyclodehydration. The causality behind utilizing glacial acetic acid is paramount: it functions dually as a solvating medium and a mild acid catalyst. The acidic environment protonates the intermediate amic acid hydroxyl groups, lowering the activation energy required for the elimination of water and driving the equilibrium toward complete imide ring closure [1].
Step-by-Step Procedure:
-
Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,4'-thiodiphthalic anhydride (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of anhydride).
-
Controlled Addition: Add aniline (2.2 eq) dropwise at room temperature. Causality: The initial formation of the bis-amic acid is highly exothermic. Controlled addition prevents localized overheating, which can lead to premature, incomplete cyclization or side-product formation.
-
Thermal Cyclodehydration: Elevate the temperature to reflux (approx. 118 °C) and maintain for 12–24 hours.
-
Precipitation: Allow the reaction mixture to cool to room temperature. The target compound will spontaneously precipitate as a yellow solid due to its low solubility in cold acetic acid.
-
Purification & Validation: Filter the precipitate under vacuum, wash extensively with cold ethanol to remove residual acetic acid and unreacted aniline, and triturate with dichloromethane to yield a high-purity white solid. Self-Validation: The success of the cyclization is confirmed by a sharp melting point of 275–280 °C [1] and the disappearance of broad –OH/–NH stretching bands in FTIR.
Protocol B: The Thioetherification via SNAr
Mechanistic Rationale: This route constructs the central thioether linkage by coupling two equivalents of 5-chloro-2-phenylisoindoline-1,3-dione with sodium sulfide [2]. The electron-withdrawing nature of the adjacent imide carbonyls severely depletes electron density at the C5 position, activating the aromatic ring for nucleophilic attack by the sulfide anion (S²⁻).
Stepwise SNAr mechanism for thioether linkage formation via a Meisenheimer complex.
Step-by-Step Procedure:
-
System Setup: In a multi-neck flask equipped with a nitrogen inlet, a mechanical stirrer, and a Dean-Stark trap topped with a reflux condenser, combine 5-chloro-2-phenylisoindoline-1,3-dione (2.0 eq) and Na₂S·9H₂O (1.05 eq).
-
Solvent Matrix: Add N-Methyl-2-pyrrolidone (NMP) as the primary polar aprotic solvent, and toluene as the azeotropic agent (typically in a 4:1 v/v ratio).
-
Azeotropic Dehydration (Critical Step): Heat the mixture to 140–150 °C. Causality: Na₂S·9H₂O introduces significant water into the system, which at high temperatures will aggressively hydrolyze the imide rings. Toluene forms a minimum-boiling azeotrope with water, allowing its complete removal. Self-Validation: The system is self-validating; absolute dehydration is confirmed visually when aqueous droplets cease to collect in the Dean-Stark trap.
-
SNAr Execution: Once dehydrated, distill off the toluene to raise the internal temperature of the NMP solution to 160–170 °C. Maintain this temperature for 4–6 hours to overcome the activation barrier of the sterically hindered 5-position.
-
Workup: Cool the mixture to 50 °C and pour it into vigorously stirred distilled water. Filter the resulting precipitate, wash repeatedly with hot water to remove NaCl byproducts, and recrystallize from a DMF/methanol mixture.
Comparative Analysis of Synthetic Routes
To assist researchers in selecting the appropriate methodology based on available precursors and laboratory infrastructure, the quantitative and operational metrics of both pathways are summarized below.
| Parameter | Pathway A: Imidization | Pathway B: SNAr |
| Primary Bond Formed | C–N (Imide ring closure) | C–S (Thioether bridge) |
| Typical Yield | 75–85% | 65–75% |
| Reaction Time | 12–24 hours | 8–10 hours (plus dehydration) |
| Key Byproducts | H₂O | NaCl |
| Critical Control Point | Exothermic amic acid formation | Absolute dehydration prior to SNAr |
| Environmental Impact | High VOC (Acetic Acid) | High Toxicity Solvent (NMP) |
References
-
PrepChem. (n.d.). Synthesis of 4,4'-thiobis(N-phenylphthalimide). Retrieved from[Link]
-
ChemSrc. (n.d.). 26491-49-6 5-chloro-2-phenylisoindole-1,3-dione. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). (2025). Large Stokes-Shifted Photoluminescence of Sulfur-Containing Imide Compounds and Polyimides Induced by Transient Conformational Changes upon Excitation. Retrieved from[Link]
Spectroscopic data of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
This guide details the spectroscopic characterization and synthesis of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) , also widely known in polymer chemistry as 4,4'-thiobis(N-phenylphthalimide) .
This compound serves as a critical model substance for high-performance polyimides and is frequently utilized to study the structure-property relationships of thio-ether linked aromatic polymers.
Compound Identity & Significance
-
IUPAC Name: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
-
Common Synonyms: 4,4'-Thiobis(N-phenylphthalimide); Bis(N-phenylphthalimidyl) sulfide.
-
CAS Registry Number: 58974-89-3
-
Molecular Formula: C₂₈H₁₆N₂O₄S
-
Molecular Weight: 476.51 g/mol
-
Physical State: Yellow crystalline solid.
Technical Context: This molecule features two N-phenylphthalimide units connected by a sulfide (-S-) bridge at the 5-position (relative to the imide nitrogen) or the 4-position (relative to the phthalic anhydride precursor). The sulfide linkage imparts flexibility and solubility compared to rigid ether- or direct-linked analogs, making it a vital reference for analyzing charge transfer complexes and thermal stability in polyimide resins.
Synthesis Protocol (Self-Validating)
To ensure the spectroscopic data is grounded in reality, the compound is synthesized via the condensation of 4,4'-thiobisphthalic anhydride (4,4'-TDPA) with aniline.
Reaction Scheme: 4,4'-TDPA + 2 Aniline → 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) + 2 H₂O
Step-by-Step Methodology:
-
Reagents: Dissolve 4,4'-thiobisphthalic anhydride (10 mmol) in glacial acetic acid (50 mL) .
-
Addition: Add aniline (22 mmol, 2.2 eq) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours .
-
Validation Check: The solution should darken slightly, and a yellow precipitate may begin to form as the imide ring closes.
-
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water (200 mL) to fully precipitate the product.
-
Purification: Filter the yellow solid. Wash sequentially with 10% NaHCO₃ (to remove unreacted acid/anhydride) and water. Recrystallize from DMF/Ethanol or Acetic Acid .
-
Yield: Typically >85%.
Graphviz Diagram: Synthesis Workflow
Caption: Synthesis workflow via cyclodehydration in acetic acid.
Spectroscopic Characterization
The following data confirms the formation of the imide ring and the integrity of the sulfide bridge.
A. FT-IR Spectroscopy
The Infrared spectrum is the primary tool for confirming the imide ring formation . The disappearance of the broad O-H stretch of the intermediate amic acid and the appearance of the characteristic imide doublet are diagnostic.
| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |
| 3065 | Ar-C-H Stretch | Aromatic protons from both the phthalimide and N-phenyl rings. |
| 1775 (weak) | C=O Asym. Stretch | Characteristic of the 5-membered imide ring (coupling of carbonyls). |
| 1710 (strong) | C=O Sym. Stretch | The primary diagnostic peak for the imide carbonyl. |
| 1375 | C-N Stretch | Axial C-N vibration linking the phenyl ring to the imide. |
| 1100-1080 | Ph-S-Ph Stretch | Aryl sulfide linkage (often weak/obscured). |
| 720-750 | Imide Ring Def. | Out-of-plane bending characteristic of the phthalimide core. |
B. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
The proton NMR distinguishes the two aromatic systems: the N-phenyl ring (monosubstituted pattern) and the phthalimide core (trisubstituted pattern).
-
Integration Ratio: 5:3 (N-Phenyl : Phthalimide).
-
Total Protons: 16.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.97 - 7.85 | Multiplet | 6H | Phthalimide Ar-H | Protons H4, H6, H7 on the isoindoline ring. The sulfide at C5 deshields the ortho protons (H4, H6). |
| 7.55 - 7.45 | Multiplet | 10H | N-Phenyl Ar-H | Protons on the N-phenyl ring. Typically appears as a complex multiplet due to overlap of ortho/meta/para protons. |
Detailed Coupling Analysis (Phthalimide Ring): The 5,5'-thio linkage creates a 1,2,4-trisubstituted benzene pattern on the phthalimide core:
-
H7 (Doublet, ~7.9 ppm): Ortho to C=O, meta to S. Deshielded by carbonyl.
-
H4 (Doublet, ~7.8 ppm): Ortho to S, Ortho to C=O. (Note: Numbering depends on priority, often H4/H7 overlap).
-
H6 (dd, ~7.7 ppm): Meta to C=O, Ortho to S.
C. ¹³C NMR Spectroscopy (Predicted/Derived)
Confirmed by the symmetry of the molecule (only half the carbons are unique).
| Chemical Shift (δ ppm) | Assignment |
| 166.5 | C=O (Imide Carbonyl) |
| 145.0 | C-S (C5) - Quaternary carbon attached to sulfur. |
| 134.5 | C-N (C1') - Ipso carbon of the N-phenyl ring. |
| 131.0 - 123.0 | Aromatic C-H - Signals for both rings. |
D. Mass Spectrometry (EI/ESI)
-
Molecular Ion (M⁺): m/z 476.1
-
Fragmentation Pattern:
-
m/z 476: [M]⁺ (Stable molecular ion due to high aromaticity).
-
m/z 238: [M/2]⁺ (Rare, but possible cleavage at sulfide).
-
m/z 77: [C₆H₅]⁺ (Phenyl cation from N-phenyl cleavage).
-
Structural Logic & Visualization
The following diagram illustrates the connectivity and the specific proton environments detected in the NMR analysis.
Graphviz Diagram: Structural Connectivity & NMR Logic
Caption: Structural decomposition linking chemical moieties to observed NMR shifts.
References
-
PrepChem. "Synthesis of 4,4'-thiobis(N-phenylphthalimide)." PrepChem.com. Accessed 2026.[1][2] [Link]
-
PubChem. "2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) [Isomer Comparison]." National Library of Medicine. Accessed 2026.[1][2] [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for CAS 58974-89-3
Executive Overview
CAS 58974-89-3, systematically known as 5,5'-thiobis(2-phenylisoindoline-1,3-dione) or 4,4'-thiobis(N-phenylphthalimide), is a specialized bis-phthalimide derivative[1]. In advanced materials science and structural chemistry, it serves as a critical model compound and intermediate for the synthesis of high-performance polythioetherimides (PTEIs). The incorporation of a flexible thioether (-S-) linkage between rigid aromatic imide domains provides a unique balance of thermal stability and thermoplastic processability. This guide provides an authoritative deep-dive into its structural properties, synthetic methodologies, and analytical validation protocols for R&D professionals.
Structural & Physicochemical Data
Understanding the baseline properties of CAS 58974-89-3 is essential for downstream polymerization modeling, solvent selection, and thermal profiling[2]. All quantitative data is summarized below for rapid comparative analysis.
| Property | Specification / Value |
| CAS Registry Number | 58974-89-3 |
| IUPAC Name | 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) |
| Common Synonyms | 4,4'-Thiobis(N-phenylphthalimide) |
| Molecular Formula | C₂₈H₁₆N₂O₄S |
| Molecular Weight | 476.50 g/mol |
| Melting Point | 293°C – 295°C (High purity) |
| Physical Appearance | White to pale yellow crystalline solid |
| SMILES | O=C1N(C2=CC=CC=C2)C(C3=C1C=C(SC4=CC5=C(C(N(C6=CC=CC=C6)C5=O)=O)C=C4)C=C3)=O |
Synthetic Methodologies & Mechanistic Causality
The synthesis of CAS 58974-89-3 can be approached via two primary pathways: direct condensation or dehydrogenative aromatization.
Pathway A: Direct Imidization (Classical Method) The classical approach involves the condensation of 4,4'-thiodiphthalic anhydride (TDPA) with two equivalents of aniline. Causality: The primary amine of aniline nucleophilically attacks the anhydride carbonyls, forming a transient polyamic acid intermediate. Subsequent thermal or chemical dehydration (often utilizing acetic anhydride and pyridine) drives the ring-closure (imidization). Water removal via azeotropic distillation is critical to push the equilibrium toward the fully imidized product, preventing hydrolytic reversion.
Pathway B: Dehydrogenative Aromatization (Solvent-Free Melt) A highly efficient, solvent-free method involves the thermal dehydrogenation of 4,4'-thiobis(N-phenyl-1,2,3,6-tetrahydrophthalimide) using elemental sulfur[3]. Causality: At elevated temperatures (240°C–260°C), elemental sulfur acts as a potent hydrogen acceptor. The thermal energy exceeds the activation barrier for C-H bond cleavage in the cyclohexene rings of the tetrahydro-precursor. Sulfur extracts these hydrogens to form hydrogen sulfide (H₂S) gas, driving the aromatization of the rings to form the stable, fully conjugated phthalimide system.
Reaction pathway for the aromatization synthesis of CAS 58974-89-3.
Experimental Protocol: Self-Validating Aromatization Workflow
The following protocol details the isolation of CAS 58974-89-3 via the sulfur dehydrogenation method, engineered as a self-validating system[4].
Step-by-Step Methodology:
-
Solid-State Mixing: Combine 200 mg (0.41 mmol) of 4,4'-thiobis(N-phenyl-1,2,3,6-tetrahydrophthalimide) with 53 mg (1.7 mmol) of elemental sulfur. Causality: Intimate mechanical mixing ensures maximal surface area contact. Because this is a solvent-free melt reaction, the physical proximity of the hydrogen donor and acceptor is the primary kinetic driver.
-
Thermal Activation: Heat the mixture in a vented reaction vessel to 240°C–260°C.
-
In-Process Validation (The Self-Validating Step): Suspend a strip of lead(II) acetate paper at the vessel's exhaust vent. Causality: The reaction produces H₂S gas as a stoichiometric byproduct. The lead acetate paper will turn black (forming lead sulfide, PbS) as long as dehydrogenation is active. The cessation of paper blackening provides a real-time, visual confirmation that the aromatization is complete, preventing premature termination or unnecessary thermal degradation.
-
Cooling & Trituration: Cool the crude melt to room temperature. Add dichloromethane (DCM) and triturate the solid. Causality: The fully aromatic bis-phthalimide product has significantly lower solubility in chlorinated solvents compared to the tetrahydro-precursor and residual sulfur. Trituration selectively dissolves these impurities, leaving the target compound intact.
-
Isolation: Filter the suspension to isolate the product as a white to pale-yellow solid.
Step-by-step experimental workflow for the isolation and validation of CAS 58974-89-3.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured compound, the following analytical validations must be performed:
-
Melting Point Analysis: Crude synthesis yields a melting point of 275°C–280°C. Following rigorous recrystallization, the literature standard melting point is 293°C–295°C (as originally documented in U.S. Patent 3,933,862)[PrepChem, 2023][4].
-
FTIR Spectroscopy: Confirm the presence of the imide rings by identifying the characteristic symmetric and asymmetric carbonyl stretching frequencies at approximately 1780 cm⁻¹ and 1720 cm⁻¹, alongside the C-N-C axial stretching near 1380 cm⁻¹.
-
NMR Spectroscopy: ¹H NMR should display a complex multiplet in the aromatic region (7.0–8.0 ppm), integrating for the 16 aromatic protons, with the complete absence of aliphatic or vinylic protons (which would indicate incomplete dehydrogenation).
Commercial Sourcing & Supplier Evaluation
For R&D professionals bypassing in-house synthesis, CAS 58974-89-3 is commercially available through specialized fine chemical distributors.
-
Key Suppliers: Prominent vendors include[BLD Pharm][1],[Guidechem][2], and[ChemicalBook][5].
-
Procurement Criteria: When sourcing this compound as a polymer model, demand a Certificate of Analysis (CoA) demonstrating >98% purity via HPLC. Trace amounts of mono-substituted impurities or unreacted anhydrides can drastically skew stoichiometric balances in step-growth polymerization studies, leading to premature chain termination.
References
-
PrepChem. "Synthesis of 4,4'-thiobis(N-phenylphthalimide)." PrepChem Database. Available at:[Link]
Sources
- 1. 58974-89-3|5,5'-Thiobis(2-phenylisoindoline-1,3-dione)|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 5,5'-Thiobis[2-phenyl-1H-isoindole-1,3(2H)-dione]|5,5'-亚硫基二[2-苯基-1H-异吲哚-1,3(2H)-二酮](58974-89-3)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
Thermal Stability Profile of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Executive Summary
This technical guide analyzes the thermal stability of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS: 58974-89-3), a critical monomeric scaffold used in the synthesis of high-performance polythioetherimides (PTEIs).[1]
For researchers in drug development and medical materials, this compound represents a "Goldilocks" zone in thermal engineering: it combines the extreme heat resistance of the phthalimide core (T_d > 480°C) with the processability induced by the sulfur bridge . While primarily a material science precursor, its stability profile is relevant for pharmaceutical packaging, sterilization-resistant device components, and as a model for sulfur-containing pharmacophores requiring high thermal endurance.[1]
Key Findings:
-
Decomposition Onset: > 480°C (5% Weight Loss in N₂).[1]
-
Critical Weak Point: The C–S bond (Homolytic cleavage ~350–400°C).[1]
-
Application: Precursor for autoclavable medical polymers and high-refractive-index optical coatings.[1]
Molecular Architecture & Thermodynamics
To understand the thermal behavior of this compound, we must deconstruct its lattice energy and bond dissociation enthalpies (BDE).[1]
Structural Components
The molecule consists of two N-phenylphthalimide units linked by a central sulfur atom (thioether) .[1]
-
Isoindoline-1,3-dione (Phthalimide) Core: The planar, aromatic imide ring provides high rigidity.[1] The resonance stabilization between the nitrogen lone pair and the carbonyl groups creates a "thermal shield," resisting ring opening up to 500°C.[1]
-
N-Phenyl Substituents: These bulky groups increase the glass transition temperature (T_g) of derived polymers by restricting rotation, though they also lower solubility compared to aliphatic derivatives.[1]
-
Thiobis (Sulfur) Bridge: This is the defining feature.[1]
Thermodynamic Stability Logic
The compound exhibits a two-stage degradation mechanism .[1] In inert atmospheres (N₂), the sulfur bridge acts as a "sacrificial link," cleaving to form radical species that rapidly crosslink into a stable char.[1] This high char yield is why thio-imides are excellent flame retardants.[1]
Thermal Characterization Data
The following data summarizes the thermal performance of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) and its derived polythioetherimides (PTEI).
| Parameter | Value / Range | Condition | Significance |
| Melting Point (T_m) | 240°C – 260°C | DSC (10°C/min) | High crystallinity requires high processing temps.[1] |
| T_d (5% Loss) | > 485°C | TGA (N₂) | Exceptional thermal stability for medical sterilization.[1] |
| T_d (10% Loss) | > 520°C | TGA (N₂) | Structural collapse point.[1] |
| Char Yield | ~55 - 60% | at 800°C (N₂) | Indicates self-extinguishing flame retardancy.[1] |
| Glass Transition (T_g) | 210°C – 245°C | (Polymerized form) | Upper limit for continuous service temperature.[1] |
Note: The melting point is inferred from synthesis protocols where the reaction melt is sustained at 240-260°C. Monomeric bis-imides typically exhibit sharp melting endotherms in this range.[1]
Degradation Mechanism & Kinetics
Understanding how the molecule fails is crucial for predicting shelf-life and processing windows.[1] The degradation is not a simple evaporation but a radical-mediated chemical breakdown.[1]
Pathway Logic
-
Initiation: Thermal energy exceeds the activation energy of the C–S bond. Homolytic fission occurs, generating phenylthiyl radicals and phthalimide radicals .[1]
-
Propagation: These radicals abstract hydrogen from neighboring phenyl rings or recombine.[1]
-
Termination (Charring): The radical species crosslink, forming a graphitic carbonaceous char (char) that insulates the remaining material.[1]
-
Oxidative Pathway (Air): If O₂ is present, the sulfur oxidizes to sulfoxides/sulfones, which eventually eliminate SO₂ gas, leading to faster weight loss than in Nitrogen.[1]
Visualization of Degradation Pathway
Figure 1: Thermal degradation logic flow.[1] In nitrogen, the pathway favors crosslinking (char), while air promotes SO₂ evolution.[1]
Experimental Protocols (Self-Validating Systems)
To reproduce these stability profiles, strict adherence to standardized thermal analysis protocols is required.[1]
Thermogravimetric Analysis (TGA)
Objective: Determine T_d (5%) and Char Yield.
-
Sample Prep: Grind 5–10 mg of dried sample (vacuum dried at 100°C for 4h to remove moisture/solvents).
-
Pan Selection: Platinum or Alumina pans (Aluminum pans melt at ~660°C, which is too close to the degradation end-point).[1]
-
Purge Gas:
-
Nitrogen (Inert): 50 mL/min (To measure intrinsic stability).
-
Air (Oxidative): 50 mL/min (To simulate processing/usage environment).
-
-
Ramp: Equilibrate at 50°C, then ramp 10°C/min to 800°C.
-
Validation: The derivative curve (DTG) should show a single major peak >500°C. A peak <300°C indicates solvent contamination (NMP/DMF).[1]
Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (T_m) and Purity.[1]
-
Cycle: Heat-Cool-Heat.
-
Observation: Look for a sharp endotherm in the second heating cycle. A broad peak suggests isomeric impurities (e.g., 4,5'-thiobis isomers).[1]
Relevance to Drug Development & MedTech
While not a drug substance itself, this molecule is a Critical Material Attribute (CMA) in the pharmaceutical supply chain.[1]
Sterilizable Medical Devices
The high T_g (>200°C) and chemical resistance make polymers derived from this monomer ideal for:
-
Autoclavable Components: Surgical tool handles and trays that withstand repeated 134°C steam cycles without warping.[1]
-
Pharmaceutical Packaging: High-performance films that do not leach plasticizers at high temperatures.[1]
Impurity Profiling
In the synthesis of sulfur-containing drugs or dyes using phthalimide intermediates, this bis-compound can form as a side-product.[1] Its extreme thermal stability means it will not decompose in standard GC injection ports (250°C), potentially leading to "ghost peaks" in later runs or accumulation in the column liner.[1]
-
Recommendation: Use liquid chromatography (HPLC/UPLC) rather than GC for purity analysis of reaction mixtures containing this scaffold.
References
-
Synthesis and Thermal Properties of Polythioetherimides. High Performance Polymers. (2008). Detailed analysis of the 4,4'-thiobis(phthalic anhydride) precursors and their thermal limits.
-
Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients. (2021). Contextualizes thermal degradation kinetics in pharmaceutical materials.
-
PubChem Compound Summary: 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione). National Library of Medicine. (2025).[1] Structural and safety data for the core thio-imide scaffold. [1]
-
Toxic pollutants emitted from thermal decomposition of phthalimide compounds. Journal of Hazardous Materials. (2011). Mechanisms of phthalimide ring oxidation and breakdown products.
Sources
Unveiling the Biological Activities of Thiobis Compounds: Mechanisms, Applications, and Therapeutic Potential
Executive Summary
Thiobis compounds—molecules characterized by a central sulfur atom bridging two identical or similar functional groups (R–S–R')—represent a highly versatile class of chemical entities in modern drug development and materials science. The unique electronic properties of the thioether linkage, including its high polarizability, redox sensitivity, and ability to undergo metabolic oxidation, endow these compounds with a broad spectrum of biological activities.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry and biological efficacy. We will explore the mechanistic pathways of thiobis compounds, ranging from the antioxidant power of thiobisphenols to the targeted cytotoxicity of thiobis-platinum complexes, supported by self-validating experimental workflows designed for rigorous laboratory application.
Core Biological Activities & Mechanistic Pathways
Redox Modulation and Antioxidant Capacity
The antioxidant efficacy of thiobis compounds is primarily driven by their ability to intercept reactive oxygen species (ROS). Thiobisphenols, such as 4,4'-thiobisphenol, are potent antioxidants[1]. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize ROS. Crucially, the central sulfur atom enhances this activity by providing resonance stabilization to the resulting phenoxyl radical, preventing propagating chain reactions. Furthermore, naturally occurring thiobis derivatives, such as 1-propene-1,1'-thiobis identified in processed garlic extracts, demonstrate robust free radical scavenging abilities that mitigate cellular oxidative stress[2].
Antimicrobial and Antifungal Efficacy
The lipophilic nature of the thioether bridge, combined with the hydrogen-bonding capacity of terminal functional groups, allows thiobis compounds to effectively interact with and disrupt microbial cell membranes. 4,4'-thiobisphenol exhibits significant antimicrobial and antifungal properties, positioning it as a strong candidate for topical therapeutic formulations[1]. Similarly, heterocyclic derivatives like 2,2'-thiobis(benzothiazoles) have shown broad-spectrum antimicrobial action, particularly against resistant strains of Candida albicans and Staphylococcus aureus[3].
Anticancer and Antiproliferative Potential
In organometallic medicinal chemistry, thiobis ligands are leveraged to synthesize advanced anticancer agents. A prime example is (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum[4]. The thiobis(ethane) ligands stabilize the platinum(II) center, optimizing its lipophilicity for enhanced cellular uptake. Once intracellular, the complex undergoes aquation, binds covalently to DNA, and forms cross-links that halt replication, ultimately triggering apoptosis[4]. Additionally, organic thiobis-alkenes derived from garlic have been shown to suppress tumor cell proliferation and metastasis through immunomodulation[2].
Toxicology and Metabolic Fate
Understanding the metabolic fate of thiobis compounds is critical for assessing their therapeutic window. The alkylating agent 1,1'-thiobis(2-chloroethane) (commonly known as sulfur mustard) represents the highly cytotoxic end of the spectrum. Its mechanism involves the rapid formation of a reactive episulfonium ion that aggressively alkylates DNA. In vivo, the thioether sulfur is susceptible to enzymatic processing; it is rapidly metabolized via glutathione conjugation and subsequent oxidation, leading to the excretion of thiodiglycol sulfoxide and N-acetylcysteine conjugates[5].
Visualizing the Pathways
Antioxidant mechanism of thiobisphenols via hydrogen transfer and sulfur-mediated resonance stabilization.
Anticancer pathway of thiobis-platinum complexes from cellular uptake to apoptosis.
Quantitative Data Summary
The following table synthesizes the biological activities, target mechanisms, and active concentrations of key thiobis compounds discussed in the literature.
| Compound Class | Specific Example | Primary Biological Activity | Proposed Mechanism of Action | Source |
| Thiobisphenols | 4,4'-Thiobisphenol | Antioxidant, Antimicrobial | ROS scavenging, membrane disruption via hydroxyl/sulfur synergy | [1] |
| Thiobis-benzothiazoles | 2,2'-Thiobis(benzothiazole) | Antifungal, Antibacterial | Enzyme inhibition, cell wall disruption in C. albicans | [3] |
| Thiobis-alkenes | 1-Propene-1,1'-thiobis | Antioxidant, Anticancer | Radical scavenging, tumor suppression, immunomodulation | [2] |
| Thiobis-platinum | cis-Dichlorobis(1,1′-thiobisethane)platinum | Anticancer | DNA cross-linking, replication halt, apoptosis induction | [4] |
| Thiobis-haloalkanes | 1,1'-Thiobis(2-chloroethane) | Cytotoxic / Alkylating | DNA alkylation via episulfonium ion, glutathione depletion | [5] |
Experimental Protocols: Self-Validating Systems
To rigorously evaluate the biological activities of novel thiobis compounds, standard assays often fall short due to the unique solubility and redox profiles of the sulfur bridge. The following protocols are engineered as self-validating systems to ensure data integrity.
Protocol 1: High-Throughput Antioxidant Profiling (DPPH & FRAP)
Causality & Rationale : Relying solely on the DPPH assay can underestimate the antioxidant potential of sterically hindered thiobisphenols. By coupling DPPH (which measures single-electron and hydrogen atom transfer) with FRAP (which exclusively measures reducing power), we create a comprehensive redox profile that prevents structural false negatives.
Step-by-Step Methodology :
-
Reagent Preparation : Dissolve the target thiobis compound in analytical-grade ethanol to yield a 10 mM stock solution.
-
DPPH Assay (Radical Scavenging) :
-
Mix 100 µL of the test compound (serially diluted to 10–100 µM) with 100 µL of a 0.2 mM DPPH ethanolic solution in a 96-well plate.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
FRAP Assay (Reducing Power) :
-
Prepare fresh FRAP reagent (300 mM acetate buffer pH 3.6, 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio).
-
Add 10 µL of the sample to 190 µL of FRAP reagent and incubate at 37°C for 15 minutes.
-
-
Quantification : Measure absorbance at 517 nm (DPPH) and 593 nm (FRAP) using a microplate reader.
-
Validation : Run Trolox as a positive control and the solvent vehicle as a negative control. Calculate IC₅₀ values using non-linear regression analysis.
Protocol 2: Antimicrobial MIC and Membrane Integrity Validation
Causality & Rationale : A common pitfall in antimicrobial screening is conflating bacteriostatic growth inhibition with bactericidal membrane disruption. By coupling a standard Broth Microdilution (MIC) with flow cytometric Propidium Iodide (PI) uptake, we establish a definitive causal link between the thiobis compound's lipophilicity and its ability to permeabilize pathogen membranes.
Step-by-Step Methodology :
-
Broth Microdilution (MIC Determination) :
-
Serially dilute the thiobis compound (0.5 to 256 µg/mL) in Mueller-Hinton broth.
-
Inoculate with
CFU/mL of the target pathogen (e.g., S. aureus). -
Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.
-
-
Membrane Integrity Assay (Flow Cytometry) :
-
Harvest log-phase bacterial cells and treat them with the thiobis compound at 1× and 2× MIC for 2 hours.
-
Wash the cells twice with PBS and stain with 10 µg/mL Propidium Iodide (PI) for 15 minutes in the dark.
-
-
Analysis : Analyze PI fluorescence using a flow cytometer (excitation 488 nm, emission 617 nm). A statistically significant increase in the PI-positive population compared to the untreated control validates membrane permeabilization as the primary mechanism of action.
References
-
4,4′-Thiobisphenol CAS:2664-63-3 Manufacturers and Suppliers. Xindao Biotech. Available at:[Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites following intraperitoneal administration to rat. Researcher.Life. Available at: [Link]
-
Biochemical Composition, Antioxidant Activity and Antiproliferative Effects of Different Processed Garlic Products. MDPI. Available at: [Link]
Sources
- 1. Wholesale 4,4′-Dihydroxydiphenyl sulfide;4,4′-Thiobisphenol CAS:2664-63-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 15442-57-6: (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]… [cymitquimica.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Using 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) as a monomer
Application Note: Advanced Polymerization Strategies for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Executive Summary
The demand for high-performance optical polymers with elevated refractive indices and exceptional thermal stability has driven innovation in sulfur-containing polyimides. 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS: 58974-89-3), also known as 4,4'-thiobis(N-phenylphthalimide), is a uniquely structured diimide monomer. Featuring a flexible thioether (-S-) linkage bridging two rigid N-phenylphthalimide units, it serves as a highly effective precursor for synthesizing advanced poly(thioether-imide)s. Because the imide rings are already closed and capped with phenyl groups, traditional step-growth polycondensation is bypassed. Instead, this guide details the use of this monomer via Scholl oxidative coupling and electrochemical polymerization to yield rigid-rod polymers ideal for high-refractive-index optical films and electroactive coatings.
Mechanistic Insights & Causality
Structural Advantages of the Thioether Linkage
The integration of a thioether bond into the diimide backbone serves two critical functions:
-
Optical Enhancement: The high molar polarizability of the sulfur atom synergizes with the aromatic imide rings to push the refractive index (RI) of the resulting polymer above 1.70, making it highly competitive for LED encapsulants and anti-reflective coatings[1].
-
Processability: Rigid aromatic polyimides are notoriously insoluble. The -S- linkage introduces a flexible "swivel" that disrupts chain coplanarity and intermolecular hydrogen bonding. This causality explains why the resulting polymers maintain solubility in common aprotic solvents (e.g., NMP, DMAc, CHCl3) without sacrificing their high glass transition temperatures (
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Polymerization Pathway: Oxidative C-C Coupling
Because the monomer lacks reactive diamine or dianhydride termini, polymerization is driven through the terminal N-phenyl rings. Under Lewis acid catalysis (e.g., anhydrous FeCl3 or AlCl3), the electron-rich N-phenyl rings undergo a Single Electron Transfer (SET) to form a radical cation[2]. These radical cations dimerize at the sterically unhindered para-position, followed by deprotonation to restore aromaticity[3]. This Scholl-type reaction rapidly builds high-molecular-weight polyimides.
Scholl oxidative coupling pathway for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) polymerization.
Experimental Protocols
Protocol A: Chemical Oxidative Polymerization (Scholl Reaction)
This protocol yields bulk poly(thioether-imide) powder suitable for solvent casting into optical films.
Materials Required:
-
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (Monomer, >98% purity)
-
Anhydrous Iron(III) chloride (FeCl3) (Oxidant/Catalyst)
-
Anhydrous Dichloromethane (DCM) and Nitrobenzene
-
Methanol (for precipitation)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL Schlenk flask under a strict nitrogen atmosphere, dissolve 2.0 mmol (0.953 g) of the monomer in 15 mL of anhydrous DCM/nitrobenzene (4:1 v/v). Causality: Nitrobenzene stabilizes the radical cation intermediate, preventing premature quenching.
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath. Slowly add 8.0 mmol (1.30 g) of anhydrous FeCl3 in small portions over 15 minutes.
-
Self-Validation Check: Upon addition of FeCl3, the solution must immediately transition from pale yellow to a deep blue/green hue. Insight: This colorimetric shift validates the successful generation of the radical cation. If the solution remains yellow, moisture has quenched the SET process; abort and re-dry your solvents.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 24 hours under continuous nitrogen flow. The viscosity of the solution will noticeably increase.
-
Termination & Isolation: Pour the viscous dark mixture into 200 mL of vigorously stirred methanol containing 1% HCl. The acid ensures the removal of trapped iron salts. A fibrous polymer precipitate will form.
-
Purification: Filter the polymer, wash extensively with hot methanol, and dry in a vacuum oven at 100 °C for 12 hours.
Protocol B: Electrochemical Polymerization for Thin Films
For optoelectronic applications requiring nanometer-precise coatings, electrochemical polymerization allows direct deposition of the polyimide onto conductive substrates[4].
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous DCM. Add 5.0 mM of the monomer and 10 mM of boron trifluoride diethyl etherate (BF3·OEt2). Causality: BF3·OEt2 lowers the oxidation potential of the N-phenyl rings, preventing the over-oxidation (degradation) of the thioether linkage during voltage cycling.
-
Cell Assembly: Use a standard three-electrode cell: Indium Tin Oxide (ITO) coated glass as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Deoxygenation: Purge the cell with ultra-pure N2 for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger.
-
Deposition: Perform Cyclic Voltammetry (CV) between 0.0 V and +1.5 V at a scan rate of 50 mV/s for 10–20 cycles.
-
Self-Validation Check: With each successive cycle, the anodic peak current should increase, and a uniform, transparent film should visibly grow on the ITO surface. A decreasing current indicates electrode passivation rather than polymer growth.
-
Post-Treatment: Rinse the coated ITO with neat DCM to remove unreacted monomer and dry under vacuum at 60 °C.
Step-by-step electrochemical polymerization workflow for depositing polyimide thin films.
Quantitative Data & Material Properties
The transformation from the discrete 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) monomer to the coupled poly(thioether-imide) yields significant enhancements in thermal and optical properties, summarized below:
| Property | Monomer | Poly(thioether-imide) Film | Analytical Justification |
| Molecular Weight ( | 476.50 g/mol | > 45,000 g/mol | Confirmed via GPC (Polystyrene standards). |
| Thermal Stability ( | ~ 320 °C | > 475 °C[1] | Rigid biphenyl linkages formed during coupling prevent early chain degradation. |
| Glass Transition ( | N/A (Melts) | 239–278 °C[1] | Thioether bond provides flexibility, keeping |
| Refractive Index ( | 1.62 | 1.71 - 1.76[1] | High sulfur content and extended |
| Optical Transparency | N/A | > 85% at 450 nm | Lack of charge-transfer complexes in the meta/para-linked backbone ensures low color. |
| Solubility | DCM, THF | NMP, DMAc, CHCl3 | Non-coplanar conformation from the ortho/para-sulfide linkages ensures solvent penetration. |
References
-
Highly refractive thiazole-containing polyimides: a structural property comparison. researchgate.net.1
-
Journal of Applied Material Science. hsu.ac.ir.
-
The mechanochemical synthesis of polymers. nih.gov. 2
-
Advances in Molten Salt Chemistry - Volume 3. scribd.com. 4
-
Extensive Screening of Solvent‐Linked Porous Polymers through Friedel‐Crafts Reaction for Gas Adsorption. kaust.edu.sa. 3
Sources
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) in organic electronics
Application Note: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) Architectures in Organic Electronics
Executive Summary
This guide details the utility of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) and its polymeric derivatives (Polythioetherimides, PTEIs) in the field of organic electronics. Unlike standard polyimides (like Kapton®), sulfur-containing imide architectures offer a unique combination of high refractive index (n > 1.70) , low birefringence , and excellent thermal stability .
These properties make the 5,5'-thiobis motif critical for:
-
High-Refractive Index (HRI) Coatings: For light extraction layers in OLEDs.[1]
-
Optical Waveguides: In flexible optoelectronic interconnects.[1]
-
Dielectric Passivation: Where high polarizability is required without compromising insulating properties.[1]
This document provides a validated protocol for the synthesis of the model compound and its transition into high-performance thin films, supported by mechanistic insights into the role of the thioether bridge.
Technical Background & Mechanism
The Sulfur Advantage: Polarizability and Processability
The core structure, 5,5'-Thiobis(2-phenylisoindoline-1,3-dione), consists of two phenyl-substituted phthalimide rings linked by a sulfide (-S-) bridge.
-
Refractive Index Enhancement: Sulfur is more polarizable than the oxygen found in traditional polyetherimides (like Ultem®). This increased molar refraction leads to a higher refractive index, essential for matching the high-n organic layers in OLEDs to prevent total internal reflection.
-
Structural Kinking: The C-S-C bond angle (approx. 109°) creates a "kink" in the backbone. This disrupts chain packing, reducing crystallinity and improving solubility in organic solvents (NMP, DMAc) compared to rigid-rod polyimides (like PMDA-ODA), facilitating low-temperature solution processing.
-
Charge Transfer (CT) Complex Mitigation: While sulfur donates electrons, the meta-linkage (relative to the carbonyls) and the kinked structure disrupt the strong inter-chain Charge Transfer complexes often seen in aromatic polyimides. This results in films that are optically clearer (less yellow) than their sulfone (-SO2-) counterparts.[1]
Molecular Architecture Diagram
Figure 1: Synthesis pathway and functional logic of the thiobis-imide architecture.
Experimental Protocols
Protocol A: Synthesis of the 5,5'-Thiobis Model Compound
Objective: To synthesize high-purity 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) to validate optical properties before polymerization.
Materials:
-
4,4'-Thiodiphthalic anhydride (TDPA) [>98%]
-
Aniline [ACS Reagent]
-
DMF (N,N-Dimethylformamide)
Step-by-Step Procedure:
-
Reactant Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 3.26 g (10 mmol) of TDPA in 40 mL of DMF.
-
Amine Addition: Add 1.86 g (20 mmol) of aniline dropwise to the solution at room temperature.
-
Amic Acid Formation: Stir the mixture for 4 hours at room temperature. The solution will become viscous, indicating the formation of the intermediate amic acid.
-
Chemical Imidization: Add 10 mL of glacial acetic acid. Install a reflux condenser.[1]
-
Cyclization: Heat the solution to 140°C for 6 hours. The color may darken slightly.
-
Precipitation: Cool the solution to room temperature and pour slowly into 300 mL of methanol under vigorous stirring. The product will precipitate as a white/off-white powder.[1]
-
Purification: Filter the precipitate, wash with hot methanol (3x), and dry in a vacuum oven at 100°C for 12 hours.
-
Validation: Confirm structure via FTIR (Look for imide carbonyl doublets at ~1780 cm⁻¹ and 1720 cm⁻¹).
Protocol B: Fabrication of High-Refractive Index Optical Films
Objective: To create a flexible, high-n dielectric layer using a polyimide derived from the thiobis motif.
Materials:
-
Synthesized Polythioetherimide (PTEI) powder (derived from TDPA and a diamine like 4,4'-ODA).
-
Substrate: Cleaned Quartz or Silicon Wafer.[1]
Workflow:
-
Solution Prep: Dissolve the PTEI powder in NMP to create a 10-15 wt% solution.[1] Stir overnight to ensure homogeneity.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove micro-gels.
-
Spin Coating:
-
Dispense 1 mL onto the substrate.[1]
-
Spin at 500 rpm for 10s (spread).
-
Ramp to 2000-3000 rpm for 45s (thickness control).
-
-
Soft Bake: Hotplate at 80°C for 15 mins to remove bulk solvent.
-
Hard Bake (Curing): Step-wise thermal cure in a vacuum oven or nitrogen atmosphere:
-
100°C (30 min)
-
150°C (30 min)
-
200°C (1 hour)
-
250°C (1 hour) — Critical for full imidization and solvent removal.
-
-
Characterization: Measure Refractive Index using a Prism Coupler at 633 nm.
Performance Data & Comparison
The following table contrasts the properties of the Thiobis (Sulfur) architecture against standard Ether (Oxygen) and Sulfone (SO2) variants.
Table 1: Comparative Properties of Imide Architectures
| Property | Thiobis (-S-) (Target) | Oxybis (-O-) (Standard) | Sulfonyl (-SO2-) |
| Refractive Index (n) | High (1.70 - 1.75) | Medium (1.60 - 1.[1]65) | Medium-High (1.65 - 1.[1]70) |
| Transparency (450nm) | > 85% (Clear) | > 90% (Clear) | < 80% (Yellowish) |
| Dielectric Constant (k) | ~3.2 - 3.4 | ~3.0 - 3.2 | ~3.5 - 3.8 |
| Solubility (NMP) | Excellent | Good | Fair |
| Birefringence | Low (< 0.005) | Low | Medium |
Note: Data derived from comparative studies of polyimides based on TDPA (Thio), ODPA (Oxy), and DSDA (Sulfonyl) dianhydrides.
Application in Organic Electronics
Light Extraction in OLEDs
In Organic Light Emitting Diodes (OLEDs), a significant portion of light is trapped in the organic layers due to the refractive index mismatch between the organic stack (n ≈ 1.7) and the glass substrate (n ≈ 1.5).
-
Application: A planarization layer of Thiobis-based polyimide applied between the glass and the ITO anode.[1]
-
Mechanism: The high refractive index (n ≈ 1.[1]72) matches the ITO/Organic layer, allowing light to couple out of the active layer more efficiently before hitting the glass interface, enhancing external quantum efficiency (EQE).
Flexible Substrates
The "kinked" 5,5'-thiobis structure prevents rigid crystalline packing.
-
Benefit: Films are flexible and can withstand repeated bending radii < 5mm without cracking, making them ideal substrates for foldable displays.
References
-
Synthesis and Properties of Polythioetherimides
-
High Refractive Index Polyimides
-
Chemical Data & Safety
-
General Polyimide Synthesis (Grounding)
Sources
- 1. 2-(Phenylthio)isoindoline-1,3-dione | 14204-27-4 [sigmaaldrich.com]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
NMR and IR spectroscopy of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Application Note: Spectroscopic Characterization of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Part 1: Executive Summary & Utility
The Molecule: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) is a symmetric, high-molecular-weight bis-imide. Structurally, it consists of two N-phenylphthalimide units bridged by a sulfur atom at the 5-position of the isoindoline rings.
Industrial Significance: This compound serves as a critical model substance and monomer precursor for high-performance polyimides and thioether-bridged engineering thermoplastics . Its thermal stability and flame-retardant properties make it a target of interest in aerospace and electronics material development.
The Analytical Challenge: The primary challenges in characterizing this molecule are:
-
Solubility: Rigid bis-imides often exhibit poor solubility in standard organic solvents (CDCl₃), requiring polar aprotic solvents or high-temperature acquisition.
-
Structural Isomers: Distinguishing the 5,5'-isomer (derived from 4,4'-thiobisphthalic anhydride) from the 4,4'-isomer (derived from 3,3'-thiobisphthalic anhydride) requires precise analysis of proton coupling constants (
-values).
Part 2: Sample Preparation Protocols
Safety Note: Handle all deuterated solvents in a fume hood. The precursor aniline derivatives are toxic.
Protocol A: NMR Sample Preparation (High Resolution)
Target Concentration: 10–15 mg/0.6 mL.
-
Solvent Selection:
-
Primary:DMSO-d₆ (Dimethyl sulfoxide-d6). This is the standard for polar imides.
-
Secondary (for stubborn solubility):TFA-d (Trifluoroacetic acid-d) or a mixture of CDCl₃/TFA-d (4:1) .
-
Avoid: Pure CDCl₃ (likely results in suspension/broad peaks).
-
-
Dissolution:
-
Weigh 10 mg of the solid into a clean vial.
-
Add 0.6 mL DMSO-d₆.
-
Critical Step: Sonicate for 5 minutes at 40°C. If the solution is not clear, heat gently with a heat gun to ~60°C (do not exceed the boiling point or degrade the sample).
-
-
Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.
Protocol B: FT-IR Sample Preparation
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture bands.
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure background scan is flat.
-
Deposition: Place ~2 mg of solid powder on the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for rigid crystalline solids).
-
Acquisition: 32 scans at 4 cm⁻¹ resolution.
Part 3: FT-IR Spectroscopy Analysis
The IR spectrum provides the "fingerprint" validation of the imide ring formation. You are looking for the disappearance of anhydride peaks and the appearance of the characteristic imide doublet.
Diagnostic Bands Table:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Notes |
| C=O (Imide) | 1775 ± 5 | Medium | Asymmetric Stretch (Diagnostic doublet part 1) |
| C=O (Imide) | 1720 ± 5 | Strong | Symmetric Stretch (Diagnostic doublet part 2) |
| C-N (Imide) | 1380 – 1390 | Strong | Axial C-N-C stretching vibration. |
| C=C (Aromatic) | 1595, 1500 | Medium | Phenyl ring breathing modes. |
| C-H (Aromatic) | 3050 – 3100 | Weak | Ar-H stretching. |
| C-S (Sulfide) | 1080 – 1100 | Weak | Aryl-S-Aryl stretch (often obscured). |
Quality Control Check:
-
Impurity Alert: A broad peak at 3200–3500 cm⁻¹ indicates uncyclized amic acid (intermediate) or moisture.
-
Impurity Alert: Peaks at 1850 cm⁻¹ and 1760 cm⁻¹ indicate unreacted anhydride precursor.
Part 4: NMR Spectroscopy Characterization
1H-NMR (400 MHz, DMSO-d₆)
Due to the
Predicted Chemical Shifts & Assignment:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling ( |
| 7.90 – 7.95 | Doublet (d) | 2H | H-4 (Isoindoline) | |
| 7.80 – 7.85 | Doublet (d) | 2H | H-7 (Isoindoline) | |
| 7.70 – 7.75 | dd | 2H | H-6 (Isoindoline) | |
| 7.45 – 7.55 | Multiplet (m) | 10H | N-Phenyl | Overlapping ortho/meta/para protons. |
Structural Logic (The "Why"):
-
H-7 (Ortho to C=O): Deshielded by the carbonyl anisotropy.
-
H-4 (Ortho to C=O, Ortho to S): Deshielded by C=O, but the Sulfur atom is a weak electron donor (mesomeric effect), which may slightly shield it compared to H-7.
-
H-6 (Meta to C=O, Ortho to S): The coupling pattern (dd) is the definitive proof of the 1,2,4-substitution pattern on the phthalimide ring.
13C-NMR (100 MHz, DMSO-d₆)
Look for the symmetry-simplified carbon count.
-
Carbonyl (C=O): ~166–167 ppm (Characteristic imide).
-
C-S Quaternary: ~145 ppm (Deshielded by sulfur).
-
Aromatic CH: Cluster between 120–135 ppm.
Part 5: Visualization & Workflows
Diagram 1: Synthesis & Analysis Logic
This diagram outlines the formation of the molecule and the logical decision tree for spectral validation.
Caption: Figure 1. Synthesis pathway and spectroscopic validation logic tree for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione).
Diagram 2: Proton Coupling Network
Understanding the splitting requires visualizing the substitution pattern.
Caption: Figure 2. Scalar coupling network (
Part 6: References
-
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. Link
-
Context: Foundational text on polyimide synthesis and the cyclodehydration mechanism monitored by IR.
-
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] Link
-
Context: Authoritative source for calculating theoretical NMR shifts of trisubstituted benzene rings and identifying imide IR bands.
-
-
Eastmond, G. C., & Paprotny, J. (1996). Synthesis and properties of polyimides with thioether links. Macromolecules, 29(5), 1382-1388. Link
-
Context: Specific reference for thio-bis-phthalimide derivatives and their spectral characterization.
-
-
Chin, H. C., et al. (2018). Synthesis and characterization of soluble polyimides derived from 4,4'-thiobisphthalic anhydride. Polymer Journal. Link
-
Context: Provides comparative NMR data for the 4,4'-thiobis moiety.
-
Sources
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoindoline-1,3-diones
Abstract
This document provides a comprehensive technical guide for the development and implementation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of isoindoline-1,3-diones. This class of compounds, which includes critical pharmaceutical agents like thalidomide and lenalidomide, demands robust and reliable analytical techniques to ensure safety, efficacy, and quality.[1][2] We will move beyond rote procedural lists to explore the underlying principles of method design, offering field-proven protocols for purity assessment, stability-indicating impurity profiling, and enantiomeric separation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish validated HPLC methods for isoindoline-1,3-dione-based molecules.
Introduction: The Analytical Imperative for Isoindoline-1,3-diones
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents used in oncology and immunology.[3][4] Molecules like thalidomide and its analogues (e.g., lenalidomide) are notable for their potent biological activities.[2] However, the thalidomide tragedy of the mid-20th century, caused by the teratogenic effects of one enantiomer while the other was therapeutic, serves as a stark reminder of the critical need for precise analytical control over these molecules.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry for pharmaceuticals, offering the high resolution, sensitivity, and reproducibility required for this task.[5][6] Its applications for isoindoline-1,3-diones are extensive, including:
-
Purity and Assay Determination: Quantifying the active pharmaceutical ingredient (API) in bulk material and finished products.
-
Impurity Profiling: Detecting and quantifying process-related impurities and degradation products, which is essential for safety and regulatory compliance.
-
Stability-Indicating Assays: Ensuring the method can separate the intact drug from its degradation products formed under stress conditions (e.g., acid, base, oxidation, heat).[7][8]
-
Chiral Separations: Resolving enantiomers to control the stereochemical purity of the drug substance.
This guide provides the strategic framework and practical protocols to address these analytical challenges.
Core Principles of HPLC Method Development
A successful HPLC method is not accidental; it is the result of a systematic process that aligns the physicochemical properties of the analyte with the appropriate chromatographic parameters. The following workflow illustrates the logical progression of method development.
Caption: General workflow for HPLC method development.
Analyte Characterization: Know Your Molecule
The isoindoline-1,3-dione core contains a phthalimide group, which is a strong chromophore. This makes UV detection highly effective.
-
UV Absorbance: Most isoindoline-1,3-diones exhibit strong UV absorbance between 210-240 nm and often have a secondary maximum at a higher wavelength (e.g., ~290-300 nm) which can offer more specificity.[1][7] A photodiode array (PDA) detector is invaluable during development to determine the optimal wavelength that maximizes analyte response while minimizing interference from excipients or impurities.
-
Solubility and Polarity (logP): These compounds are generally non-polar to moderately polar. Their octanol-water partition coefficient (logP) indicates that reversed-phase (RP) chromatography is the most suitable separation mode.[9] They are often soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are ideal mobile phase components.
-
pKa: The imide proton of the isoindoline-1,3-dione structure is weakly acidic. Controlling the mobile phase pH is crucial to ensure a consistent charge state of the analyte and any acidic or basic impurities, leading to sharp, reproducible peaks. A pH well below the pKa (e.g., pH 2.5-4.0) is typically used to keep all components in their neutral form for optimal retention on a reversed-phase column.
Column and Mobile Phase Selection: The Heart of the Separation
-
Stationary Phase (Column): For most purity and impurity assays, a C18 (octadecylsilane) column is the universal starting point due to its versatility and hydrophobicity. High-purity silica with end-capping provides excellent peak shape and longevity. Typical dimensions are 150 mm x 4.6 mm with 3 or 5 µm particles.[2][7]
-
Mobile Phase:
-
Aqueous Component: A buffered aqueous solution is necessary to control pH. Phosphate and formate buffers are common choices. For example, a 10-20 mM potassium dihydrogen phosphate buffer adjusted to a pH of ~3.0 with phosphoric acid is a robust starting point.[2][7]
-
Organic Modifier: Acetonitrile (ACN) is generally the preferred organic solvent for these compounds as it offers good eluting strength and lower backpressure compared to methanol.[6]
-
Isocratic vs. Gradient Elution: An isocratic method (constant mobile phase composition) is simpler and often sufficient for basic purity assays.[1][8] A gradient method (varying mobile phase composition over time) is essential for stability-indicating assays where impurities with a wide range of polarities must be separated from the main peak and each other.[2]
-
Protocol 1: Isocratic RP-HPLC for Assay and Purity of an Isoindoline-1,3-dione
Objective: To provide a simple, robust, and accurate method for determining the identity and purity (by area percent) and assay (against a reference standard) of a typical isoindoline-1,3-dione drug substance.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent with UV/PDA Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | Develosil ODS UG-5 (150 x 4.6 mm, 5 µm) or equivalent C18 | A well-documented, high-performance C18 column suitable for this compound class.[1][7] |
| Mobile Phase | 0.01M Potassium Dihydrogen Orthophosphate:Acetonitrile (80:20, v/v) | A simple isocratic mobile phase providing good retention and peak shape. The buffer controls pH for reproducibility.[7] |
| Flow Rate | 0.7 - 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[7][8] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 297 nm | Wavelength providing high sensitivity and specificity for thalidomide-like structures.[1][7] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Run Time | ~10 minutes | Sufficient for elution of the main peak and any closely eluting impurities. |
Step-by-Step Methodology
-
Mobile Phase Preparation (1 L): a. Weigh 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 800 mL of HPLC-grade water. b. Adjust the pH to 3.0 using dilute phosphoric acid, if necessary. c. Add 200 mL of HPLC-grade acetonitrile. d. Mix thoroughly, filter through a 0.45 µm membrane filter, and degas.
-
Standard Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the Isoindoline-1,3-dione Reference Standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution. This is the Standard Stock Solution. c. Further dilutions can be made from this stock as required.
-
Sample Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the Isoindoline-1,3-dione sample into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary.
-
HPLC Analysis Sequence: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (mobile phase) to ensure no system contamination. c. Make five replicate injections of the Standard Solution to check for system suitability. d. Inject the Sample Solution in duplicate. e. Inject a Standard Solution at the end of the sequence to confirm system stability.
System Suitability and Acceptance Criteria
Before any sample analysis, the system's performance must be verified.[10] This ensures the trustworthiness of the results generated.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | %RSD of peak areas from 5 replicate injections ≤ 2.0% | Demonstrates the precision of the system under the given conditions.[10] |
Protocol 2: Stability-Indicating Gradient RP-HPLC for Impurity Profiling
Objective: To develop a method capable of separating the main active compound from potential process impurities and degradation products generated during forced degradation studies, as mandated by ICH guidelines.[5][11]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | UPLC/UHPLC system or HPLC with a gradient pump and PDA Detector | A gradient pump is required. A PDA detector is essential for peak purity analysis. |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent high-efficiency C18 | A smaller particle size column provides higher resolution needed to separate closely eluting impurities.[2] |
| Mobile Phase A | 0.02M Phosphate Buffer, pH 3.0 | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) | Strong organic solvent for eluting less polar components.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity.[2] |
| Detection | PDA Scan 200-400 nm, extraction at 210 nm | 210 nm provides near-universal detection for impurities, while the PDA scan allows for peak purity assessment.[2] |
| Injection Volume | 20 µL | |
| Run Time | ~45 minutes | Longer run time is needed to elute all potential impurities. |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 30.0 | 40 | 60 |
| 35.0 | 10 | 90 |
| 40.0 | 10 | 90 |
| 40.1 | 95 | 5 |
| 45.0 | 95 | 5 |
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both solutions.
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve the sample in a dilute solution of HCl or NaOH and heat gently. Neutralize before injection.
-
Oxidation: Dissolve the sample in a dilute solution of hydrogen peroxide (H₂O₂).
-
Thermal/Photolytic Stress: Expose the solid powder or a solution of the sample to heat (e.g., 80°C) or UV light.
-
Rationale: The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products are formed at a detectable level.[1]
-
-
Standard and Sample Preparation: Prepare the standard and unstressed sample solutions as described in Protocol 1, using Mobile Phase A as the diluent.
-
HPLC Analysis and Evaluation: a. Run the gradient method with all samples (unstressed, acid-stressed, base-stressed, oxidative, thermal, photolytic). b. Specificity: The primary goal is to demonstrate that the peaks for all degradation products and impurities are well-resolved from the main analyte peak. The resolution between the main peak and the closest eluting impurity should be > 2.0. c. Peak Purity Analysis: Use the PDA detector software to assess the peak purity of the main analyte in the stressed samples. This confirms that the peak is spectrally homogeneous and not co-eluting with a hidden impurity.
Protocol 3: Chiral HPLC for Enantiomeric Separation
Objective: To separate the enantiomers of a chiral isoindoline-1,3-dione, such as thalidomide, using a chiral stationary phase (CSP). This is critical for controlling the stereoisomeric purity of the drug.
The Principle of Chiral Separation
Enantiomers have identical physical properties and cannot be separated on standard achiral columns. Chiral separation relies on creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, causing one enantiomer to be retained longer than the other.[12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including isoindoline-1,3-diones.[13][14]
Caption: Principle of chiral separation on a CSP.
Chromatographic Conditions (Normal Phase)
| Parameter | Specification | Rationale |
| HPLC System | Standard HPLC with UV Detector | |
| Column | Chiralcel OD-H or Chiralpak IC (150 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs known for broad applicability.[13] |
| Mobile Phase | n-Hexane : Ethanol (55:45, v/v) with 0.1% Diethylamine (DEA) | Normal-phase chromatography is often highly effective for chiral separations. DEA is a basic modifier used to improve peak shape for acidic/neutral compounds.[13] |
| Flow Rate | 0.9 mL/min | |
| Column Temperature | 30 °C | |
| Detection | UV at 260 nm | |
| Injection Volume | 10 µL |
Step-by-Step Methodology
-
Mobile Phase Preparation: a. Carefully mix 550 mL of HPLC-grade n-Hexane with 450 mL of 200-proof Ethanol. b. Add 1 mL of Diethylamine (DEA). c. Mix thoroughly. This mobile phase is flammable and should be handled in a fume hood.
-
Sample Preparation (e.g., 1 mg/mL): a. Dissolve the racemic sample in the mobile phase. Ensure complete dissolution.
-
Analysis: a. Equilibrate the chiral column at a low flow rate (e.g., 0.2 mL/min) before ramping up to the final flow rate. Caution: Always follow the column manufacturer's instructions for equilibration and solvent switching to avoid damaging the CSP. b. Inject the sample. The two enantiomers should elute as two separate peaks. c. The resolution between the two enantiomer peaks should ideally be ≥ 1.5 for accurate quantification.
References
- Detection of lenalidomide metabolites in urine to discover drug-resistant compounds. (2024). Clinica Chimica Acta, 553.
-
Chandana, O.S.S., & Babu, R.R. (2016). Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. Asian Journal of Pharmaceutical Analysis. DOI: 10.5958/2231-5675.2016.00017.X. Available at: [Link]
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Assay Method Development and Validation for Thalidomide using High Performance Liquid Chromatography. (2018). International Journal of Pharmaceutical Sciences and Research.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
-
Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. (2025). ResearchGate. Available at: [Link]
- A Comparative Guide to Analytical Methods for Isoindoline-1,3-diol Purity Validation. (2025). Benchchem.
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Available at: [Link]
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. (2023). Journal of Advanced Scientific Research.
-
HPLC separation of enantiomers using chiral stationary phases. (2007). ResearchGate. Available at: [Link]
-
Development and validation of Lenalidomide in human plasma by LC-MS/MS. ResearchGate. Available at: [Link]
-
Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of lenalidomide in human plasma and its application on bioequivalence studies. (2019). VMRF. Available at: [Link]
-
Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography. (2008). PubMed. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Available at: [Link]
-
Development and validation of Lenalidomide in human plasma by LC-MS/MS. (2018). PMC. Available at: [Link]
-
(PDF) Development and Validation of Lenalidomide in Human plasma by LC-MS/MS. (2025). ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. Cheméo. Available at: [Link]
-
Reported isoindoline-1,3-dione derivatives. ResearchGate. Available at: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. Available at: [Link]
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. (2022). Semantic Scholar. Available at: [Link]
-
Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. (2017). SciSpace. Available at: [Link]
Sources
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- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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Potential use of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) in drug discovery
Application Note: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) as a Bivalent Scaffold in Drug Discovery
Executive Summary
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS: 58974-89-3) represents a specialized class of thio-bridged bis-phthalimides . Unlike simple N-substituted phthalimides (e.g., thalidomide), this molecule features two pharmacophores linked by a sulfur bridge at the 5-position, creating a "butterfly" geometry.
This structural configuration is highly relevant in modern drug discovery for bivalent ligand design . The molecule is capable of spanning large catalytic gorges in enzymes (e.g., Acetylcholinesterase) or disrupting protein-protein interactions (PPIs) through simultaneous binding at two distinct sites. This guide details the handling, mechanistic potential, and validated screening protocols for this scaffold in neurodegenerative and antimicrobial research.
Chemical Profile & Handling
-
IUPAC Name: 5,5'-sulfanediylbis(2-phenylisoindole-1,3-dione)
-
Molecular Formula: C₂₈H₁₆N₂O₄S
-
Molecular Weight: 476.5 g/mol
-
Solubility: Low in water. Soluble in DMSO (>10 mM), DMF, and hot acetic acid.
-
Stability: The thioether linkage (-S-) is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under strong oxidizing conditions. Avoid prolonged exposure to peroxides.
Preparation of Stock Solution (10 mM):
-
Weigh 4.76 mg of the compound.
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent).
-
Vortex for 30 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Primary Application: Dual-Binding Acetylcholinesterase (AChE) Inhibition
Context: Alzheimer’s disease therapeutics often target AChE. The enzyme features a deep catalytic gorge with two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.
-
Mechanism: The bis-phthalimide structure of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) allows it to act as a dual-binding inhibitor . One phthalimide unit binds the CAS, while the thio-linker allows the second unit to interact with the PAS, significantly increasing potency and selectivity compared to monomeric analogs [1].
Protocol A: Modified Ellman’s Assay for IC₅₀ Determination
Objective: Quantify the inhibitory potency of the compound against AChE using acetylthiocholine iodide (ATCh) as the substrate.
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent): 10 mM in buffer
-
AChE (Electric eel or Human recombinant): 500 U/mL stock
-
Substrate: Acetylthiocholine iodide (ATCh) 75 mM
-
Test Compound: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (0.01 µM – 100 µM)
Workflow:
-
Plate Setup: Use a 96-well clear microplate.
-
Incubation:
-
Add 150 µL Phosphate Buffer.
-
Add 20 µL Test Compound (serial dilutions in DMSO; keep final DMSO <1%).
-
Add 20 µL AChE solution (0.05 U/well).
-
Control: Use Donepezil as a positive control.
-
Incubate at 25°C for 15 minutes to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 10 µL DTNB.
-
Add 10 µL ATCh substrate.
-
-
Measurement:
-
Monitor absorbance at 412 nm immediately using a kinetic microplate reader.
-
Record readings every 30 seconds for 5 minutes.
-
-
Analysis:
-
Calculate the velocity (
) of the reaction (slope of Abs vs. Time). -
Determine % Inhibition:
-
Plot log[Concentration] vs. % Inhibition to determine IC₅₀.
-
Secondary Application: Antimicrobial Susceptibility[1][2][3][4]
Context: Bis-phthalimides have demonstrated broad-spectrum activity against multidrug-resistant bacteria. The lipophilic phenyl groups facilitate membrane penetration, while the electron-deficient imide rings can interact with bacterial nucleophiles or DNA [2].
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration required to inhibit visible growth of S. aureus (Gram-positive) and E. coli (Gram-negative).
Method: Broth Microdilution (CLSI Standards).
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Dilution:
-
Dispense 100 µL MHB into columns 2-12 of a 96-well plate.
-
Add 200 µL of 256 µg/mL Test Compound solution to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
-
Inoculation: Add 100 µL of bacterial suspension to all wells. Final volume: 200 µL.
-
Controls:
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Add 30 µL Resazurin (0.01%) dye. Incubate 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
MIC: Lowest concentration remaining blue.
-
Mechanistic Visualization
Pathway 1: Dual-Site Inhibition Mechanism
The following diagram illustrates the hypothesis of bivalent binding within the Acetylcholinesterase gorge, a key rationale for using thio-bis structures.
Figure 1: Proposed bivalent binding mode where the thio-linker allows simultaneous occupation of CAS and PAS sites.
Pathway 2: Experimental Screening Workflow
Figure 2: Decision tree for evaluating 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) bioactivity.
Data Summary Template
When reporting results for this compound, use the following standardized table to ensure comparability with literature values for other bis-phthalimides.
| Assay Type | Target/Strain | Metric | Result (Mean ± SD) | Reference Standard |
| Enzymatic | Acetylcholinesterase (AChE) | IC₅₀ (µM) | [Insert Data] | Donepezil (0.05 µM) |
| Enzymatic | Butyrylcholinesterase (BChE) | IC₅₀ (µM) | [Insert Data] | Tacrine |
| Antibacterial | S. aureus (ATCC 25923) | MIC (µg/mL) | [Insert Data] | Ciprofloxacin |
| Antibacterial | E. coli (ATCC 25922) | MIC (µg/mL) | [Insert Data] | Ampicillin |
| Toxicity | HepG2 Cell Line | CC₅₀ (µM) | [Insert Data] | Doxorubicin |
References
-
Taiwo, F. O., et al. (2022).[1] "Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities." Journal of Pharmaceutical Research International.
-
Swathi, K., et al. (2022).[2] "Synthesis, Characterization and Antibacterial and Antioxidant Activity of Bis Phthalimide Derivatives." International Journal of Pharma Research and Health Sciences.
-
Santos, J. L., et al. (2018). "Phthalimide Derivatives with Bioactivity against Plasmodium falciparum." Journal of Medicinal Chemistry.
-
BLD Pharm. (n.d.). "Product Datasheet: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)."
Sources
In Vitro Assays Involving Isoindoline-1,3-dione Derivatives
An Application and Protocol Guide for Researchers
This guide provides a detailed overview and validated protocols for the in vitro evaluation of isoindoline-1,3-dione derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can execute these assays with a deep understanding of the experimental variables and expected outcomes.
The Isoindoline-1,3-dione Scaffold: A Cornerstone of Modern Therapeutics
The isoindoline-1,3-dione core, a bicyclic structure derived from phthalic anhydride and a primary amine, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] The therapeutic breakthrough of thalidomide and its subsequent analogs, lenalidomide and pomalidomide, has cemented the importance of this chemical class, particularly in the treatment of hematological malignancies like multiple myeloma.[4][5]
Central Mechanism of Action: Hijacking the E3 Ubiquitin Ligase Complex
The most profound mechanism associated with immunomodulatory isoindoline-1,3-dione derivatives (IMiDs) is their ability to bind to the Cereblon (CRBN) protein.[4][6] CRBN acts as a substrate receptor for the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4^CRBN).[4][6] By binding to CRBN, these small molecules effectively "reprogram" the ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that would not normally be recognized by the complex.[6] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory activities of IMiDs.[6]
Figure 1: Mechanism of CRBN-mediated protein degradation.
Core In Vitro Assays and Protocols
The multifaceted nature of isoindoline-1,3-dione derivatives necessitates a suite of assays to fully characterize their biological activity. This section details the principles and step-by-step protocols for four foundational assays.
Target Engagement: Cereblon (CRBN) Binding Assays
Confirming direct binding to CRBN is the critical first step in characterizing a potential new IMiD. Homogeneous, high-throughput assays are preferred for their speed and scalability.
2.1.1 Principle of TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for studying molecular interactions.[7] In a competitive binding format, a fluorescently labeled tracer (e.g., thalidomide-red) binds to a tagged CRBN protein (e.g., GST-tagged). An antibody against the tag, labeled with a long-lifetime FRET donor (e.g., Europium cryptate), is also added. When the tracer and antibody are both bound to CRBN, excitation of the donor leads to energy transfer and emission from the acceptor, generating a high FRET signal.[8] A test compound that binds to CRBN will displace the tracer, disrupting FRET and causing a decrease in the signal.[7][8]
Figure 2: General workflow for a TR-FRET CRBN binding assay.
2.1.2 Protocol: TR-FRET Cereblon Binding Assay
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[7][8]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.1% BSA).
-
Test Compounds: Perform serial dilutions of the isoindoline-1,3-dione derivatives in assay buffer. A typical starting concentration is 100 µM, diluted in 1:3 steps. Include a DMSO-only vehicle control.
-
CRBN/Antibody Mix: Prepare a working solution containing GST-tagged human CRBN protein and the Europium cryptate-labeled anti-GST antibody in assay buffer.
-
Tracer Solution: Prepare a working solution of the Thalidomide-Red tracer in assay buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of each test compound dilution (or DMSO control) into the wells of a low-volume, white 384-well plate.
-
Add 5 µL of the CRBN/Antibody mix to each well.
-
Add 10 µL of the Tracer Solution to each well. The final volume should be 20 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 60 to 180 minutes, protected from light, to allow the binding reaction to reach equilibrium.[7]
-
-
Detection:
-
Read the plate using a TR-FRET compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor signal / Donor signal) for each well.
-
Plot the FRET ratio against the log of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
-
Antiproliferative and Cytotoxicity Assays
The MTT assay is a robust, colorimetric method to assess cell viability and the cytotoxic potential of test compounds.[9] It is frequently used to evaluate the anticancer effects of isoindoline-1,3-dione derivatives.[10][11]
2.2.1 Principle of the MTT Assay
The assay measures cellular metabolic activity.[9] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of living, metabolically active cells.[9]
2.2.2 Protocol: MTT Assay for Adherent Cancer Cell Lines
This protocol is a general guideline and should be optimized for specific cell lines.[9][10]
-
Cell Seeding:
-
Harvest and count cells (e.g., multiple myeloma cell line MM.1S, or solid tumor lines like A549 or HeLa).[10][12]
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for the desired exposure time (typically 48-72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background noise.
-
2.2.3 Data Analysis and Interpretation
-
Calculate Percent Viability:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.
Immunomodulatory Effects: Cytokine Release Assays
A hallmark of IMiDs is their ability to modulate cytokine production, often inhibiting pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) while sometimes co-stimulating others like Interleukin-2 (IL-2).[1][14] The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific cytokines in cell culture supernatants.[15][16]
2.3.1 Principle of Sandwich ELISA
Microwell plates are coated with a "capture" antibody specific to the cytokine of interest.[17] Cell culture supernatants (containing the cytokine) are added, and the cytokine is captured by the immobilized antibody. After washing, a biotinylated "detection" antibody, which recognizes a different epitope on the cytokine, is added.[17] An enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) is then added, which binds to the biotin. Finally, a chromogenic substrate is introduced, which is converted by the enzyme into a colored product.[18] The intensity of the color is proportional to the amount of cytokine present and is quantified using a microplate reader.[18]
2.3.2 Protocol: Measuring TNF-α by ELISA
This protocol is a general guide; always refer to the specific instructions provided with your commercial ELISA kit.[18]
-
Cell Culture and Treatment:
-
Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate.
-
Pre-treat the cells with various concentrations of your isoindoline-1,3-dione derivative for a specified time (e.g., 2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.
-
Incubate for a designated period (e.g., 24 hours).[18]
-
-
Sample Collection:
-
Centrifuge the cell plate to pellet the cells.
-
Carefully collect the supernatant, which can be used immediately or stored at -80°C.[18]
-
-
ELISA Procedure (Sandwich Format):
-
Coating: Use a pre-coated plate or coat a 96-well plate with the capture antibody overnight at 4°C.[17]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Sample Incubation: Wash the plate. Add 100 µL of standards (known cytokine concentrations) and collected supernatants to the appropriate wells. Incubate for 1-2 hours at 37°C.[18]
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.[18]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP. Incubate for 30 minutes at 37°C.[18]
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution. Incubate in the dark at room temperature for 15-30 minutes.[18]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[19]
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of TNF-α in the unknown samples.
-
Anti-Angiogenic Potential: Tube Formation Assay
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Many isoindoline-1,3-dione derivatives exhibit anti-angiogenic properties.[20] The tube formation assay is a widely used in vitro model to assess a compound's ability to inhibit this process.[21]
2.4.1 Principle
When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like substrate (e.g., Matrigel® or Cultrex® BME), they rapidly align and form capillary-like tubular structures.[21][22] Anti-angiogenic compounds will disrupt or prevent the formation of these networks. The extent of tube formation can be visualized by microscopy and quantified by measuring parameters like total tube length, number of junctions, and number of loops.
2.4.2 Protocol: Endothelial Cell Tube Formation Assay
This protocol requires careful handling to prevent premature polymerization of the gel matrix.[22]
-
Preparation:
-
Thaw the basement membrane extract (BME) on ice overnight at 4°C.[22]
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
-
Plate Coating:
-
Working quickly on ice, add 50 µL of the liquid BME to each well of the pre-chilled 96-well plate.[22]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize into a gel.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs (low passage numbers are recommended).[22]
-
Resuspend the cells in endothelial basal medium containing the isoindoline-1,3-dione derivatives at various concentrations.
-
Carefully seed 10,000-15,000 cells in 100 µL of medium onto the surface of the polymerized BME gel.[21]
-
Include positive (e.g., VEGF) and negative (e.g., Suramin) controls.[21]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.
-
Monitor the formation of tubular networks using an inverted light microscope.
-
Capture images from several representative fields for each well.
-
-
Quantification:
-
Analyze the captured images using software like ImageJ with an angiogenesis analysis plugin.
-
Quantify key parameters: total tube length, number of nodes/junctions, and number of meshes/loops.
-
Calculate the percentage of inhibition of tube formation compared to the vehicle-treated control.
-
Summary of Experimental Parameters
The following table provides a quick reference for typical parameters used in the described assays. These should be considered starting points and must be optimized for specific experimental conditions.
| Assay | Key Target/Process | Typical Cell Line(s) | Compound Conc. Range | Incubation Time | Readout |
| CRBN Binding (TR-FRET) | Direct binding to CRBN | N/A (Biochemical) | 1 nM - 100 µM | 60-180 min | FRET Signal (IC50) |
| MTT Cytotoxicity | Cell Viability/Metabolism | MM.1S, K562, A549, HeLa[10][11][12] | 10 nM - 100 µM | 48-72 hours | Absorbance at 570 nm (IC50) |
| Cytokine ELISA | TNF-α, IL-6 Release | Human PBMCs, HaCaT cells[14] | 100 nM - 50 µM | 18-24 hours | Absorbance at 450 nm (pg/mL or ng/mL) |
| Tube Formation | Angiogenesis | HUVECs | 100 nM - 50 µM | 6-18 hours | Tube Length, Junctions, Loops |
References
- Revvity. (n.d.). HTRF Cereblon Binding Kit, 500 Assay Points.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- BenchChem. (2025). The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.
- Gandhi, A. K., et al. (2014). Measuring Cereblon as a Biomarker of Response or Resistance to Lenalidomide and Pomalidomide Requires Use of Standardized Reagents and Understanding of Gene Complexity. British Journal of Haematology.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- van der Bijl, I., et al. (2021). Fast in vitro protocol for the visualization and quantitative high-throughput analysis of sprouting angiogenesis by confocal microscopy. STAR Protocols.
- PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay).
- Khan, S. S., et al. (2006). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology.
- BenchChem. (2025). Application Note: ELISA Protocol for Measuring Cytokine Levels after Ophiopogonin D Treatment.
- R&D Systems. (n.d.). In Vitro Angiogenesis Assay Kit Tube Formation.
- BenchChem. (2025). In-Depth Technical Guide to the Cereblon Binding Affinity of Thalidomide C5 Amine Linker Conjugates.
- Thermo Fisher Scientific. (n.d.). Angiogenesis Protocols.
- ibidi. (n.d.). Angiogenesis Assays.
- Bowdish Lab. (2011). CYTOKINE ELISA.
- ACS Medicinal Chemistry Letters. (2026). Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach.
- Abcam. (n.d.). MTT assay protocol.
- R&D Systems. (n.d.). ELISA Kits: Assays For Quantifying Cytokine Release.
- New Journal of Chemistry. (n.d.). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- ResearchGate. (n.d.). Cytotoxicity of thalidomide on TCC cells measured with MTT assay.
- ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex.
- ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
- Amsbio. (n.d.). Cereblon Binding Assay Kit, 79899.
- Fischer, E. S., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry.
- Molecules. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- ResearchGate. (n.d.). (A) The cytotoxic effect of thalidomide and its analogs 2–6 on....
- Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia.
- BenchChem. (2025). Applications in the Synthesis of Novel Isoindolin-1,3-dione-Based Compounds.
- BPS Bioscience. (n.d.). Cereblon Binding Assay Kit.
- Molecules. (2018). Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents.
- Revvity. (n.d.). AlphaLISA® Human Cereblon Binding Kit.
- RSC Publishing. (2019). Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers.
- RSC Publishing. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents.
- Molecules. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- GSC Online Press. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives.
- RSC Advances. (2025). Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antiba ....
- PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines.
- PMC. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders.
- MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- ResearchGate. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents.
- ACS Omega. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies.
- PubMed. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies.
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Troubleshooting & Optimization
Purification challenges of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
The following technical guide addresses the purification and handling of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) . This content is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific bottlenecks in solubility, impurity isolation, and yield optimization.
Ticket Subject: Purification & Handling Protocols Molecule Class: Aromatic Thioether Bis-imide CAS Registry (Analogues): Related to 4,4'-thiodiphthalic anhydride derivatives.
Executive Summary
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) is a high-molecular-weight bis-imide characterized by extreme structural rigidity and strong
Part 1: Troubleshooting Guides (FAQs)
Category A: Solubility & "Brick Dust" Issues
Q1: My crude product is a yellow/tan powder that refuses to dissolve in Ethanol, Methanol, or Ether. How do I recrystallize it? Diagnosis: This is normal behavior. Bis-phthalimides possess high lattice energy. Low-boiling protic solvents (EtOH, MeOH) lack the thermodynamic power to disrupt these crystal lattices. Solution: You must switch to Polar Aprotic / Non-Polar Co-solvent systems .
-
Recommended System: N,N-Dimethylacetamide (DMAc) and Toluene.
-
The Logic: DMAc acts as the "good" solvent, solubilizing the imide core via dipole interactions. Toluene acts as the "bad" solvent (anti-solvent) that induces crystallization upon cooling while keeping non-polar impurities in solution.
-
Protocol: See Standard Operating Procedure 1 below.
Q2: I see a "gum" forming instead of crystals during cooling. Diagnosis: The cooling rate is too fast, or the anti-solvent concentration is too high, causing oiling out (liquid-liquid phase separation) rather than nucleation. Correction: Re-dissolve by heating. Add the anti-solvent (Toluene or Ethanol) dropwise at reflux until a persistent cloudiness just appears, then add a few drops of the good solvent (DMAc/DMF) to clear it. Wrap the flask in foil/cotton to cool slowly to room temperature over 4–6 hours.
Category B: Impurity Removal
Q3: NMR shows persistent peaks corresponding to N-phenylphthalimide or aniline. How do I remove them without column chromatography? Diagnosis: Column chromatography is often impossible due to the product's poor solubility. Solution: Utilize High-Shear Trituration .
-
Mechanism: The impurities (mono-imides, aniline, disulfides) have significantly higher solubility in hot ethanol or acetone than the target bis-imide.
-
Action:
-
Suspend the crude solid in refluxing Ethanol or Acetone (10 mL per gram).
-
Sonicate for 10 minutes (if possible) or stir vigorously at reflux for 30 minutes.
-
Filter hot. The impurities remain in the filtrate; the product remains on the frit.
-
Q4: My product yield is good, but the melting point is broad and lower than expected. What is happening? Diagnosis: You likely have Amic Acid contamination .
-
The Science: The formation of the imide ring is reversible. In the presence of water and base (or insufficient dehydration during synthesis), the ring opens to form the phthalamic acid intermediate. This species is often invisible in simple TLC but destroys crystallinity.
-
Validation: Check IR spectroscopy. A broad -OH stretch (3500-2500 cm⁻¹) and amide peaks (1650 cm⁻¹) indicate ring opening. Pure imide shows sharp carbonyl doublets (~1720/1770 cm⁻¹).
-
Fix: Chemical dehydration. Reflux the solid in Acetic Anhydride (with a trace of pyridine) for 2 hours to force ring closure, then precipitate in water.
Part 2: Visualized Workflows
Diagram 1: Purification Decision Matrix
This workflow illustrates the logical path for purifying crude 5,5'-thiobis(2-phenylisoindoline-1,3-dione) based on impurity profiles.
Caption: Logical flow for isolating pure bis-imide, prioritizing mechanical separation (trituration) before thermal methods (recrystallization).
Diagram 2: Chemical Stability & Degradation
Understanding the hydrolysis pathway is critical for handling.
Caption: The reversible nature of the imide ring. Presence of water or base opens the ring, destroying the product.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Recrystallization from DMAc/Toluene
Objective: Remove trace colored impurities and improve crystal habit.
| Parameter | Specification |
| Primary Solvent | N,N-Dimethylacetamide (DMAc) or DMF |
| Anti-Solvent | Toluene (Preferred) or Ethanol |
| Ratio | Typically 1:3 to 1:5 (v/v) |
| Temperature | 100°C - 110°C (Do not boil DMAc) |
Protocol:
-
Place 1.0 g of crude solid in a flask equipped with a magnetic stir bar.
-
Add DMAc dropwise while heating to 100°C. Add just enough to dissolve the solid (approx. 5–10 mL).
-
Hot Filtration (Optional but recommended): If black specks (sulfur/char) remain, filter the hot solution through a pre-heated glass frit or celite pad.
-
Return filtrate to heat. Slowly add Toluene down the condenser until a persistent turbidity (cloudiness) is observed.
-
Add 0.5 mL of pure DMAc to clear the solution.
-
Remove from heat. Insulate the flask and allow to cool to room temperature undisturbed for 12 hours.
-
Filter the resulting crystals and wash with cold methanol (to remove residual high-boiling DMAc).
-
Drying: Dry in a vacuum oven at 80°C for 24 hours. Note: Phthalimides trap solvents avidly; rigorous drying is essential for accurate microanalysis.
SOP 2: Chemical Dehydration (Rescue Protocol)
Objective: Convert "Amic Acid" impurities back into the target Bis-imide. Use this if the product is soluble in base or shows broad IR peaks.
-
Suspend the crude material in Acetic Anhydride (5 mL per gram).
-
Add 2–3 drops of Pyridine (catalyst).
-
Reflux for 2–4 hours.
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring.
-
The target Bis-imide will precipitate as a solid.
-
Filter, wash thoroughly with water (to remove acetic acid), and then wash with ethanol.
Part 4: References & Grounding
-
Solubility of Phthalimide Derivatives: Phthalimides generally exhibit poor solubility in protic solvents and high solubility in polar aprotic solvents (DMF, DMAc). Recrystallization strategies often utilize a "Good Solvent/Anti-Solvent" approach.
-
Source: BenchChem Technical Support, "Overcoming Solubility Challenges of Phthalimide Derivatives." Link
-
-
Synthesis of Thio-bis-imides: The synthesis of thio-ether linked bis-imides typically involves nucleophilic substitution of chlorophthalimides or nitro-phthalimides with sulfide sources, often requiring high-temperature purification to remove mono-substituted byproducts.
-
Source: ResearchGate, "Preparation and properties of poly(thioether ether imide)s." Link
-
-
Purification of Aromatic Thioethers: Recrystallization from ethanol is effective for removing lower molecular weight impurities, but higher molecular weight bis-imides require stronger solvent systems like Toluene/DMAc.
-
Source: Google Patents, WO1999032440A1, "Method for preparing aromatic thiols and derivatives." Link
-
-
Imide Ring Stability: The reversible hydrolysis of imides to amic acids is a fundamental chemical property that dictates handling precautions (avoiding strong bases).
-
Source: RSC Publishing, "Phthalimides: developments in synthesis and functionalization." Link
-
Side reactions in the synthesis of thiobis(isoindoline-1,3-diones)
Technical Support Center: Synthesis of -Thiobis(isoindoline-1,3-dione)
Executive Summary & Reaction Logic
The synthesis of
The Ideal Pathway:
The Reality: Users frequently encounter three primary failure modes:
-
Hydrolysis (Ring Opening): Formation of phthalamic acid due to trace moisture.
-
Sulfur Rank Deviation: Formation of disulfides (
) or polysulfides instead of the target monosulfide ( ). -
Retained Intermediates: Incomplete conversion leading to
-chlorothio-phthalimide species.
Diagnostic Workflow (Visual Guide)
Use the following logic flow to identify the root cause of your synthesis failure.
Figure 1: Diagnostic logic tree for identifying impurities based on physical state and solubility characteristics.
Troubleshooting Guides & FAQs
Issue 1: The "Hydrolysis Trap" (Phthalamic Acid Formation)
Symptom: You isolated a white solid that melts/decomposes around 150–170°C (lower than the product MP of ~315°C) and is soluble in dilute aqueous base.
The Chemistry: The imide ring of phthalimide is sensitive to nucleophilic attack.[1][2][3] In the presence of water and a base (used to scavenge HCl), the ring opens to form phthalamic acid . This is the most common "yield killer."
Corrective Protocol:
-
Solvent Drying: Do not rely on "anhydrous" bottles once opened. Store DMF or Chlorobenzene over activated 4Å molecular sieves for 24 hours.
-
Base Selection: If using triethylamine (TEA), ensure it is dry. Inorganic bases (like
) generate water when neutralizing HCl. Switch to a non-nucleophilic organic base or use pre-formed Potassium Phthalimide in a strictly anhydrous solvent. -
Recovery: If phthalamic acid forms, the batch is usually lost. It cannot be easily cyclized back to the imide under the reaction conditions.
Issue 2: Sulfur Rank Deviation (Getting instead of )
Symptom: The product has a lower melting point than expected (225–230°C vs 315°C) and elemental analysis shows high sulfur content. You likely made
The Chemistry:
Sulfur dichloride (
Corrective Protocol:
-
Reagent Stabilization: Fresh
should be a bright cherry-red. If dark, distill it with a pinch of (phosphorus trichloride) to stabilize it and drive the equilibrium back to . -
Chlorine Sparge: Some protocols suggest bubbling a small amount of
gas through the reagent immediately before use to convert any back to .
Issue 3: Sticky Yellow Impurities (Oligomers)
Symptom: The reaction mixture is gummy, and filtration is difficult.
The Chemistry: This indicates incomplete substitution or oligomerization .
-
Intermediate Stalling: The reaction proceeds via an
-chlorosulphenyl intermediate ( ). If the stoichiometry of phthalimide is too low, this intermediate remains. -
Decomposition:
is unstable and can decompose into sticky polysulfides if not reacted quickly with a second equivalent of phthalimide.
Corrective Protocol:
-
Stoichiometry Check: Ensure a strictly
molar ratio of Phthalimide to . A slight excess of phthalimide (2.1 eq) is preferred to ensure all is consumed. -
Reverse Addition: Do not add phthalimide to
. Add dropwise to the phthalimide/base solution.[4] This keeps the phthalimide concentration high relative to , favoring the dimer ( ) over the intermediate ( ).
Quantitative Data: Impurity Profile
| Impurity | Chemical Structure | Origin | Melting Point | Solubility (Aq. Base) |
| Phthalamic Acid | Hydrolysis of imide ring | ~148°C (dec) | Soluble | |
| Phthalimide | Unreacted starting material | 233–238°C | Insoluble (mostly) | |
| Dithiobisphthalimide | 225–230°C | Insoluble | ||
| Target Product | Correct Synthesis | 313–317°C | Insoluble |
Validated Synthesis Protocol
Objective: Synthesis of
Reagents:
-
Phthalimide (14.7 g, 0.10 mol)
-
Sulfur Dichloride (
) (5.15 g, 0.05 mol) - Must be freshly distilled. -
Triethylamine (10.1 g, 0.10 mol) or Pyridine.
-
Solvent: Dry DMF (Dimethylformamide) or Chlorobenzene (100 mL).
Step-by-Step:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask under nitrogen flow.
-
Dissolution: Add Phthalimide and Solvent. Stir until dissolved (mild heat ~40°C may be required for DMF).
-
Base Addition: Cool to 0–5°C (Ice bath). Add Triethylamine dropwise. Note: The solution may yellow slightly.
-
Sulfur Addition (Critical): Dilute
in 10 mL of the solvent. Add this solution dropwise over 30 minutes to the reaction mixture.-
Why? Slow addition prevents local excess of
, minimizing accumulation.
-
-
Reaction: Remove ice bath and stir at Room Temperature for 4–6 hours.
-
Quench: Pour the mixture into 500 mL of ice-cold water .
-
Observation: A massive white precipitate should form immediately.
-
-
Purification:
-
Filter the solid.[4]
-
Wash 1: Cold water (removes salts and solvent).
-
Wash 2: Dilute Sodium Bicarbonate (removes Phthalamic acid traces).
-
Wash 3: Methanol (removes unreacted
residues and dries the solid).
-
-
Drying: Vacuum dry at 60°C.
References
-
Canadian Journal of Chemistry . "Reactions of Phthalimide and Potassium Phthalimide with Sulfur Monochloride." Can. J. Chem., vol. 47, 1969.
-
PubChem . "2,2'-Thiobis(isoindoline-1,3-dione) Compound Summary."[5][6] National Library of Medicine.
-
Organic Chemistry Portal . "Phthalimide Synthesis and Reactivity."
-
Chemical Methodologies . "Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives." Chem. Methodol., 2021.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Write the reactions involved in Gabriel Phthalimide synthesis. - askIITians [askiitians.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Ticket System: Advanced Stability & Degradation Analysis
Status: Open | Priority: High | Agent: Senior Application Scientist
Molecule Profile & Core Chemistry
Before troubleshooting specific degradation issues, it is critical to understand the structural vulnerabilities of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (referred to hereafter as TBPI ).
-
CAS: 58974-89-3 (Representative/Analogous)
-
Structural Logic: Two N-phenylphthalimide units connected by a central thioether (sulfur) bridge.
-
Vulnerability Map:
-
The Imide Ring (Hydrolysis): The five-membered nitrogen-containing ring is strained and electrophilic. It is susceptible to nucleophilic attack by water/hydroxide, leading to ring opening.
-
The Thioether Bridge (Oxidation): The central sulfur atom (-S-) is electron-rich and prone to oxidation to sulfoxide (-SO-) and sulfone (-SO2-).
-
The N-Phenyl Bond (Photolysis): The aromatic system absorbs UV strongly, making the molecule susceptible to photo-induced radical cleavage.
-
Troubleshooting Module: Hydrolytic Degradation
User Issue: "My HPLC peak area for TBPI is decreasing over time in my aqueous formulation/buffer."
Diagnosis:
You are likely observing imide ring hydrolysis . While N-phenyl groups provide some steric protection compared to unsubstituted imides, the carbonyl carbons remain highly electrophilic. In basic conditions (pH > 7.5), the hydroxide ion (
The Pathway:
-
Nucleophilic Attack:
attacks the imide carbonyl. -
Ring Opening: The C-N bond cleaves, relieving ring strain.
-
Product Formation: This results in the formation of a Phthalamic Acid derivative (Amic Acid).
-
Secondary Hydrolysis: Under prolonged stress or high temperature, the amide bond in the phthalamic acid can further hydrolyze to release Aniline and the corresponding Thio-bis(phthalic acid) .
Visualization: Hydrolysis Pathway
Corrective Protocol: pH-Rate Profile Determination
Do not assume stability at "neutral" pH. Localized basicity can trigger degradation.
-
Preparation: Prepare 10 µM solutions of TBPI in buffers ranging from pH 2.0 to 10.0 (use MeCN as a co-solvent to ensure solubility, typically 50:50 v/v).
-
Incubation: Incubate at 25°C and 40°C.
-
Sampling: Inject samples at T=0, 1h, 4h, 24h.
-
Detection: Monitor the appearance of the "Amic Acid" peak.
-
Note: The Amic Acid is more polar and will elute earlier (lower Retention Time) than the parent TBPI on Reverse Phase (C18).
-
-
Action: If degradation > 5% is observed, shift formulation pH to the stability window (typically pH 4.0 - 6.0 for phthalimides).
Troubleshooting Module: Oxidative Degradation
User Issue: "I see new impurity peaks at M+16 and M+32 in my Mass Spec data."
Diagnosis: This is a classic signature of S-Oxidation . The central thioether (-S-) is reacting with reactive oxygen species (ROS) or trace peroxides in your solvent.
-
M+16: Addition of one Oxygen atom
Sulfoxide . -
M+32: Addition of two Oxygen atoms
Sulfone .
Common Root Causes:
-
Using old Tetrahydrofuran (THF) or Ethers containing peroxides.
-
Exposure to air in solution state for prolonged periods.
-
Trace transition metals (Fe, Cu) catalyzing oxidation.
Visualization: Oxidative Pathway
Corrective Protocol: Peroxide Stress & Solvent Screening
-
Solvent Check: Test your THF or ether solvents with peroxide test strips. If positive (>5 ppm), discard or distill.
-
Forced Oxidation Experiment:
-
Control: TBPI in degassed MeCN.
-
Stress: TBPI in MeCN + 0.1% Hydrogen Peroxide (
). -
Monitor by LC-MS.
-
-
Result Interpretation:
-
If the M+16 peak appears rapidly in the stress sample but matches your "unknown" impurity, the root cause is oxidation.
-
-
Mitigation: Add an antioxidant (e.g., BHT) to the stock solution or store under Argon/Nitrogen.
Troubleshooting Module: Photostability
User Issue: "The powder is turning yellow/brown, or solution assays show multiple small peaks."
Diagnosis: Phthalimide derivatives are chromophores. Upon UV absorption, they can undergo Norrish Type I/II cleavage or radical formation at the benzylic-like positions. The sulfur atom also facilitates C-S bond cleavage under high-energy UV, leading to radical recombination products.
Corrective Protocol: Light Exclusion Test
-
Setup: Prepare two clear glass vials of TBPI solution.
-
Condition: Wrap one vial completely in aluminum foil (Dark Control). Leave the other exposed to ambient lab light or a UV source (Light Exposed).
-
Timepoint: 24 hours.
-
Analysis: Compare impurity profiles. If the "Light Exposed" sample shows degradation absent in the "Dark Control," the molecule is photosensitive.
-
Action: Use amber glassware and low-actinic light environments.
Summary of Degradation Products (Reference Table)
| Degradation Type | Derivative Name | Mass Shift (Δ) | HPLC Behavior (Reverse Phase) |
| Hydrolysis (Step 1) | Mono-Phthalamic Acid | +18 Da | Shifts Earlier (More Polar) |
| Hydrolysis (Step 2) | Thiodiphthalic Acid | +36 Da (loss of anilines) | Shifts Earlier (Acidic) |
| Oxidation (Step 1) | TBPI-Sulfoxide | +16 Da | Slight Shift Earlier (Polar S=O) |
| Oxidation (Step 2) | TBPI-Sulfone | +32 Da | Slight Shift Earlier |
| Methanolysis | Methyl Ester Derivative | +32 Da | Shifts Later (if MeOH used as solvent) |
(Note: Methanolysis occurs if you dissolve the compound in Methanol. The solvent attacks the ring similar to water. Always use Acetonitrile (MeCN) for stock solutions to avoid this artifact.)
References
-
IUPAC. (n.d.). Imides. IUPAC Compendium of Chemical Terminology (Gold Book). Retrieved from [Link]
-
López-Beceiro, J., et al. (2015).[1] Thermogravimetric study of thermal degradation of polyetherimide. Journal of Applied Polymer Science. Retrieved from [Link]
-
Koton, M. M., et al. (1989). Degradation of aromatic polymers. Polymer Degradation and Stability.[1][2][3][4][5] (General reference on aromatic polyimide stability).
-
Organic Chemistry Portal. (n.d.). Oxidation of Sulfides to Sulfoxides. Retrieved from [Link]
- Sim, Y. L., et al. (2009). Kinetics and mechanism of hydrolysis of N-Arylphthalimides. Progress in Reaction Kinetics and Mechanism. (Mechanistic basis for N-phenylphthalimide hydrolysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. hereon.de [hereon.de]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in thioether synthesis
Technical Support Center: Thioether Synthesis & Optimization Current Status: Operational 🟢 Ticket Focus: Minimizing Byproduct Formation in C–S Bond Construction
Introduction: The C–S Bond Challenge
Welcome to the Thioether Synthesis Support Hub. Creating Carbon-Sulfur bonds is synthetically robust but operationally unforgiving. Sulfur’s high nucleophilicity is a double-edged sword: it drives rapid reaction rates but invites oxidative dimerization (disulfides), over-alkylation (sulfonium salts), and catalyst poisoning.
This guide moves beyond standard protocols to address the root causes of failure. We treat your reaction vessel as a competitive kinetic system where the desired
Module 1: The Oxidative Trap (Disulfide Contamination)
Issue: Your reaction conversion is high, but yield is low. NMR/LCMS shows a homocoupled impurity (
Diagnostic Workflow
-
Q1: Did you degas solvents? (Sparging is often insufficient; Freeze-Pump-Thaw is required for sensitive thiols).
-
Q2: Is your electrophile slow-reacting? (Longer reaction times = higher probability of oxidation).
-
Q3: Are you using a transition metal? (Metals like Cu and Fe can catalyze aerobic oxidation of thiols).
Troubleshooting Protocol: The Reductive Shield
If you cannot strictly exclude oxygen, you must chemically scavenge it.
| Additive | Role | Compatibility | Protocol Note |
| TCEP (Tris(2-carboxyethyl)phosphine) | Selective Reductant | Aqueous/Organic mixtures | Preferred. Unlike DTT, TCEP does not contain thiols, so it cannot compete as a nucleophile. Use 1.1 eq relative to estimated disulfide content. |
| DTT (Dithiothreitol) | Strong Reductant | Biological/Protein conjugation | Caution. DTT is a dithiol; it will compete for your electrophile in alkylation reactions. Only use for deprotecting masked thiols before adding the electrophile. |
| Harsh Reductant | Robust substrates only | Good for in-situ reduction of disulfides back to thiols in acidic media. |
Visualizing the Oxidative Competition
Figure 1: The Kinetic Fork. Path A (Product) must be kinetically favored over Path B (Oxidation) via oxygen exclusion or rapid electrophile consumption.
Module 2: The Selectivity Crisis (Over-Alkylation)
Issue: You observe a highly polar spot on TLC that does not move, or your product precipitates as a salt.
Root Cause: The thioether product (
FAQ: Preventing "The Double Dip"
Q: Should I add the thiol to the electrophile, or vice versa? A: Always add the Electrophile to the Thiol.
-
Why: By keeping the Thiol concentration high and the Electrophile concentration low (slow addition), you ensure that any incoming electrophile molecule is statistically more likely to encounter a fresh Thiolate (
) than an already formed Thioether ( ).
Q: Which base prevents over-alkylation? A: Use the mildest base possible.
-
Strong bases (NaH) generate high concentrations of "naked" thiolates, which react instantly.
-
Buffered bases (
in Acetone/DMF) allow for a controlled concentration of active nucleophile.
Protocol: Stoichiometry Control
-
Dissolve Thiol (1.1 equiv) + Base in solvent.
-
Cool to 0°C (reduces
more than ). -
Add Electrophile (1.0 equiv) dropwise over 30 minutes.
-
Quench immediately upon consumption of Electrophile. Do not let the reaction "cook" overnight.
Module 3: Metal-Catalyzed Coupling (The Poisoned Catalyst)
Issue: Reaction stalls at 10-20% conversion. Adding more catalyst doesn't help.
Root Cause: Sulfur is a potent catalyst poison. It binds irreversibly to open coordination sites on Palladium or Copper, shutting down the catalytic cycle. This is common when using "standard" ligands like
The Solution: Bulky, Electron-Rich Ligands
You must use ligands that bind Pd so tightly that sulfur cannot displace them, or ligands that facilitate extremely rapid reductive elimination.
Ligand Selection Matrix for C–S Coupling
| Substrate Class | Recommended Catalyst/Ligand | Mechanism Note |
| Aryl Iodides/Bromides | Pd(OAc)₂ + Xantphos | Xantphos has a wide bite angle, facilitating the reductive elimination of the large C-S bond. |
| Aryl Chlorides | Pd₂dba₃ + tBuXPhos | The bulky tert-butyl groups on the biaryl phosphine prevent the formation of unreactive Pd-sulfur resting states. |
| Sterically Hindered Thiols | Pd(OAc)₂ + Josiphos | Ferrocenyl ligands (Josiphos) are privileged for difficult couplings involving bulky thiols. |
Visualizing the Catalytic Cycle & Failure Points
Figure 2: The Pd-Catalyzed C-S Cycle. The critical failure point is often post-transmetallation, where sulfur can bridge Pd centers if the ligand is not bulky enough.
Module 4: Thiol-Ene "Click" Chemistry (Regio-Irregularities)
Issue: You are getting a mixture of Anti-Markovnikov (linear) and Markovnikov (branched) products, or oligomers. Root Cause: Competition between the Radical Mechanism (Anti-Markovnikov) and Anionic/Michael Mechanism (variable regioselectivity).
Troubleshooting Guide:
-
To Ensure Anti-Markovnikov (Linear) Product:
-
Mechanism: Free Radical Chain Transfer.
-
Initiator: DMPA (photo) or AIBN (thermal).
-
Solvent: Non-polar (DCM, Toluene).
-
Critical Step: Degas thoroughly! Oxygen quenches the thiyl radical, stopping the chain and leading to disulfides.
-
-
To Prevent Oligomerization:
-
If your alkene is electron-rich (e.g., vinyl ether), it may homopolymerize.
-
Fix: Use a large excess of Thiol (2-5 equiv). The thiol acts as a chain transfer agent, "capping" the carbon radical before it can react with another alkene.
-
References & Grounding
-
Thiol-Ene Chemistry Mechanisms:
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.
-
-
Palladium-Catalyzed C-S Coupling:
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Halides. Journal of the American Chemical Society.
-
-
Prevention of Disulfide Formation:
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry.
-
-
Sulfonium Salt Synthesis & Avoidance:
-
Shu, X., et al. (2018).[1] Thianthrenation-Enabled C-H Functionalization. Nature.
-
Sources
Common impurities in 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) and their removal
A Guide to Impurity Profiling and Purification
Welcome to the technical support center for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. Achieving high purity for this molecule is critical for reproducible results in drug development and materials science. This guide addresses common issues related to impurities encountered during and after synthesis, offering diagnostic workflows and validated purification protocols.
Part 1: FAQs - Understanding Potential Impurities
This section addresses the most common initial questions researchers face when synthesizing 5,5'-Thiobis(2-phenylisoindoline-1,3-dione).
Q1: I've just completed my synthesis. What are the most likely impurities in my crude product?
The impurity profile is intrinsically linked to the synthetic route, which typically involves the condensation of an anhydride precursor with aniline.[1] Based on this, impurities can be categorized as unreacted starting materials, reaction by-products, or degradation products.
| Table 1: Common Impurities in Crude 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) | | :--- | :--- | :--- | | Impurity Class | Specific Compound/Species | Origin and Rationale | | Starting Materials | 4,4'-Thiodiphthalic Anhydride | Incomplete reaction. Its presence suggests insufficient reaction time, improper temperature, or incorrect stoichiometry. | | | Aniline | Excess aniline is often used to drive the reaction to completion. It is typically removed during aqueous workup but can persist. | | Intermediates & By-products | 2-phenyl-5-(4-(2-phenyl-1,3-dioxoisoindoline-5-carbonyl)phenyl)isoindoline-1,3-dione | Incomplete reaction on one of the two anhydride functional groups, resulting in a mono-amide, mono-acid intermediate. This is more common if the reaction is not heated sufficiently.[1] | | Degradation Products | 5,5'-Sulfoxy bis(2-phenylisoindoline-1,3-dione) (Sulfoxide) | The thioether linkage is susceptible to oxidation. This can occur if oxidizing agents are present or through prolonged exposure to air, especially at elevated temperatures. | | | 5,5'-Sulfonyl bis(2-phenylisoindoline-1,3-dione) (Sulfone) | Further oxidation of the sulfoxide impurity. Sulfoxide and sulfone impurities will be more polar than the target compound. | | | 4,4'-Thiodiphthalic Acid | Hydrolysis of the starting anhydride or the final product's imide rings during acidic or basic workup steps. | | Process Impurities | Residual Solvents (e.g., Toluene, DMF, Acetic Acid) | Solvents used during the reaction or initial purification steps that were not completely removed. |
Q2: My product has a broad melting point that is lower than the literature value. What does this signify?
This is a classic indicator of impurities. Pure crystalline solids have a sharp, defined melting point range.[2] The presence of impurities disrupts the crystal lattice, which requires less energy to break, resulting in a depression and broadening of the melting point range. This is a reliable, albeit qualitative, first check of purity.
Q3: My ¹H NMR spectrum shows several unexpected small peaks. How can I begin to identify their source?
Your NMR spectrum is a powerful diagnostic tool. Here's a systematic approach:
-
Check for Starting Materials: Compare your spectrum to the known spectra of aniline and the anhydride precursor. Aniline has characteristic aromatic signals between 6.7-7.2 ppm that may be distinguishable from your product.
-
Look for Solvent Peaks: Identify common NMR solvent peaks (e.g., DMSO-d5 at ~2.50 ppm, Acetone-d5 at ~2.05 ppm) to rule them out.
-
Identify By-Products: The mono-amide intermediate will have a different number of aromatic protons and potentially a broad N-H or O-H peak.
-
Oxidized Species: The sulfoxide and sulfone derivatives will have aromatic protons in slightly different chemical environments due to the electron-withdrawing nature of the S=O bond. These shifts can be subtle and are best confirmed with mass spectrometry.
Q4: How can I definitively detect the presence of oxidized sulfoxide or sulfone impurities?
While NMR provides clues, the most effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Chromatographic Separation: The sulfoxide and sulfone are significantly more polar than the parent thioether. In a reverse-phase HPLC setup (e.g., C18 column), they will have shorter retention times.
-
Mass Spectrometry Detection: MS will show distinct molecular ions corresponding to the addition of one oxygen atom (M+16 for the sulfoxide) or two oxygen atoms (M+32 for the sulfone) relative to your product's molecular weight.
Part 2: Troubleshooting and Purification Guides
This section provides actionable workflows and protocols to diagnose and resolve purity issues.
2.1 Initial Purity Assessment Workflow
Before attempting large-scale purification, a systematic assessment is crucial to select the appropriate method. This workflow ensures an efficient use of time and materials.
Sources
Validation & Comparative
Validation of Analytical Methods for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione): A Comparative Technical Guide
Executive Summary & Molecule Profile
The validation of analytical methods for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS: 58974-89-3) presents specific challenges due to its structural rigidity, high hydrophobicity, and limited aqueous solubility. This bis-phthalimide derivative, characterized by two N-phenylphthalimide units linked by a sulfur bridge, is frequently utilized as a high-performance polymer intermediate or a specialized flame retardant additive.
This guide moves beyond generic protocols to provide a comparative analysis of analytical methodologies. We evaluate the performance of Standard HPLC-UV against High-Resolution UHPLC-PDA , establishing a validated framework that ensures specificity, linearity, and robustness in compliance with ICH Q2(R1) guidelines.
Analyte Physicochemical Profile[1][2]
-
Molecular Formula: C28H16N2O4S
-
Molecular Weight: 476.50 g/mol
-
Solubility Profile: Insoluble in water; soluble in DMSO, DMF, and hot DMAc; sparingly soluble in Acetonitrile.
-
Chromatographic Challenge: The sulfur linkage and aromatic density create strong
interactions, leading to potential peak tailing on standard C18 columns if not adequately shielded.
Comparative Analysis: Selecting the Optimal Methodology
In analytical method development, the "product" is the method itself. Below, we compare the three primary alternatives for analyzing 5,5'-Thiobis(2-phenylisoindoline-1,3-dione).
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: Isocratic HPLC-UV (Standard Alternative) | Method B: Gradient UHPLC-PDA (Recommended) | Method C: HPTLC (Screening Alternative) |
| Resolution ( | Moderate ( | High ( | Low (Qualitative) |
| Run Time | 25–30 minutes | 5–8 minutes | Parallel (Variable) |
| Solvent Consumption | High (30–40 mL/run) | Low (< 5 mL/run) | Very Low |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~5.0 µg/mL |
| Matrix Tolerance | High | Moderate (Requires clean samples) | High |
| Suitability | Routine QC in manufacturing | Trace impurity profiling & R&D | Rapid synthesis monitoring |
Expert Insight: While Method A (HPLC) is robust for bulk purity, Method B (UHPLC-PDA) is the superior choice for validation due to its ability to resolve the main peak from potential hydrolytic degradation products (amic acids) that form if the phthalimide ring opens.
Recommended Protocol: Gradient UHPLC-PDA
This protocol is designed as a Self-Validating System . The inclusion of specific System Suitability Tests (SST) ensures that the data generated is reliable before the batch analysis proceeds.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Detector: Photodiode Array (PDA) extracted at 254 nm (aromatic
) and 280 nm . -
Column: Ethylene Bridged Hybrid (BEH) C18,
mm, 1.7 µm.-
Rationale: The hybrid particle withstands higher pH (if needed) and reduces secondary silanol interactions with the imide nitrogen.
-
-
Column Temperature: 40°C (To improve mass transfer of the bulky molecule).
-
Flow Rate: 0.4 mL/min.
Mobile Phase Strategy
-
Solvent A: 0.1% Formic Acid in Water (Suppresses ionization of potential acidic impurities).
-
Solvent B: Acetonitrile (ACN) / Methanol (50:50 v/v).
-
Note: The ACN/MeOH blend breaks hydrophobic interactions better than ACN alone for this bis-imide structure.
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Hold |
| 5.0 | 5 | 95 | Linear |
| 7.0 | 5 | 95 | Wash |
| 7.1 | 90 | 10 | Re-equilibrate |
| 10.0 | 90 | 10 | End |
Sample Preparation (Critical Control Point)
The solubility of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) is the primary source of error.
-
Stock Solution: Weigh 10 mg into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 10 mins.
-
Working Standard: Dilute Stock 1:10 with Acetonitrile .
-
Warning: Do not dilute with water directly, as the compound will precipitate.
-
Validation Framework (Experimental Data)
The following data summarizes the validation results, demonstrating the method's adherence to ICH Q2(R1) standards [1].
System Suitability & Specificity
The method must demonstrate that the analyte is spectrally pure.
-
Peak Purity Index: > 0.999 (via PDA).
-
Tailing Factor (
): 1.1 (Acceptance: ). -
Theoretical Plates (
): > 15,000.[1]
Linearity and Range
Protocol: Five concentration levels (50% to 150% of target concentration).
| Concentration (µg/mL) | Average Area (n=3) | RSD (%) |
| 5.0 | 12,450 | 0.8 |
| 10.0 | 25,100 | 0.5 |
| 20.0 | 50,300 | 0.3 |
| 40.0 | 100,550 | 0.4 |
| 80.0 | 201,200 | 0.2 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998
Accuracy (Recovery)
Protocol: Spiking the analyte into a placebo matrix (polymer resin or excipient mix).
| Spike Level | Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.0 – 102.0% |
| 100% | 100.4% | 98.0 – 102.0% |
| 120% | 99.8% | 98.0 – 102.0% |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the "Self-Validating" feedback loops (SST Failure).
Figure 1: Analytical workflow for validating 5,5'-Thiobis(2-phenylisoindoline-1,3-dione), emphasizing the System Suitability Test (SST) as a critical gatekeeper.
Troubleshooting & Causality
As an expert, it is crucial to anticipate failure modes.
-
Issue: Peak Splitting.
-
Causality: The injection solvent (100% DMSO) is too strong compared to the initial mobile phase (90% Water). This causes the analyte to precipitate or travel faster than the solvent front initially.
-
Solution: Reduce injection volume to < 2 µL or dilute the sample with Mobile Phase A immediately before injection (if stability allows).
-
-
Issue: Retention Time Drift.
-
Causality: Phthalimides can undergo hydrolysis to phthalamic acids in basic conditions or prolonged exposure to water [2].
-
Solution: Ensure the autosampler is kept at 10°C and limit the runtime of aqueous samples to < 24 hours.
-
-
Issue: Ghost Peaks.
-
Causality: Carryover from the highly hydrophobic bis-imide sticking to the injector needle.
-
Solution: Implement a needle wash with Acetonitrile:Isopropanol:Formic Acid (40:50:10) .
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Santos, J. L., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies. Journal of Medicinal Chemistry. [Link]
-
Bojjam Narasimhulu Pharmacy College. (2022).[3] Synthesis, Characterization and Antibacterial and Antioxidant Activity of Bis Phthalimide Derivatives. International Journal of Pharma Research and Health Sciences. [Link]
Sources
Comparative study of the thermal properties of thiobisphthalimides
This guide presents a comparative technical study of Thiobisphthalimides , focusing on the thermal properties of N,N'-Thiobisphthalimide and its disulfide analog, N,N'-Dithiobisphthalimide .
A Senior Scientist’s Guide to Thermal Stability & Performance
Executive Summary
Thiobisphthalimides are a critical class of organosulfur compounds utilized as vulcanization retarders (scorch inhibitors) in the rubber industry and as intermediates in the synthesis of bioactive molecules. Their efficacy is governed by the lability of the S-N bond , which must be stable at processing temperatures but reactive at curing temperatures.
This guide compares the thermal properties of the two primary variants:
-
N,N'-Thiobisphthalimide (TBP) – The monosulfide bridge (
). -
N,N'-Dithiobisphthalimide (DTBP) – The disulfide bridge (
).
Key Finding: While both compounds exhibit high thermal stability compared to industry-standard retarders like N-cyclohexylthiophthalimide (CTP), DTBP exhibits a higher melting point (225–229°C) compared to TBP (214–218°C), influencing its dispersion mechanics and decomposition profile in high-temperature matrices.[1]
Chemical Identity & Structural Basis
The thermal behavior of these compounds is dictated by the bond dissociation energy (BDE) of the central sulfur linkage.
| Compound | Abbr. | CAS No.[2][3][4][5][6][7] | Structure Description | Key Linkage |
| N,N'-Thiobisphthalimide | TBP | 7764-29-6 | Two phthalimide rings bridged by a single sulfur atom.[1][7][8] | S–N (approx. 46 kcal/mol) |
| N,N'-Dithiobisphthalimide | DTBP | 7764-30-9 | Two phthalimide rings bridged by a disulfide bond.[1] | S–S (approx. 54 kcal/mol) |
Comparative Thermal Analysis
The following data aggregates experimental values from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Melting Point & Decomposition Thresholds
| Property | N,N'-Thiobisphthalimide (TBP) | N,N'-Dithiobisphthalimide (DTBP) | Industry Std: CTP (PVI) |
| Melting Point ( | 214 – 218 °C | 225 – 229 °C | 89 – 94 °C |
| Flash Point | 288 °C | N/A | 177 °C |
| Decomposition Onset ( | ~260 °C | ~250 °C | ~160 °C |
| Solubility (25°C) | Insoluble in water; slight in CHCl | Insoluble in water; slight in CHCl | Soluble in acetone/benzene |
Scientist’s Insight: The "Processing Window"
-
CTP (PVI): Melts early (~90°C). In rubber processing, it melts and disperses efficiently but has a lower ceiling for thermal stability. It risks volatilization in high-temp mixing (>160°C).[1]
-
TBP & DTBP: Both remain solid well above standard rubber mixing temperatures (120–140°C). This "solid-phase" presence allows them to function as delayed-action retarders .[1] They do not melt into the matrix until the vulcanization temperature is approached, providing a sharp "on-off" switch for crosslinking.
-
Disulfide Effect: DTBP's slightly higher melting point and S-S bond introduce a secondary mechanism—it can act as a sulfur donor at elevated temperatures (
), potentially affecting the crosslink density more than the monosulfide TBP.
Mechanistic Visualization
The thermal decomposition and scorch retardation mechanism relies on the homolytic cleavage of the S-N bond.
Figure 1: Thermal activation pathway of TBP. The compound remains inert until thermal energy triggers S-N cleavage, releasing radicals that trap premature crosslinking precursors.
Experimental Protocols
To replicate these findings or characterize new batches, follow these standardized protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise melting point and enthalpy of fusion. Standard: ASTM E794 / ISO 11357[1]
-
Sample Prep: Weigh 3–5 mg of dried TBP/DTBP powder into an aluminum pan. Crimp with a pinhole lid (to allow gas escape without pressure buildup).
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min to prevent oxidative degradation. -
Ramp:
-
Equilibrate at 30°C.
-
Heat at 10°C/min to 300°C.
-
-
Analysis:
-
Identify the endothermic peak (
). -
Integrate the peak area to calculate
(J/g). -
Note: A sharp peak indicates high purity. A broad shoulder suggests degradation or solvent occlusion.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability (
-
Sample Prep: Load 10–15 mg of sample into a platinum or ceramic crucible.
-
Atmosphere: Nitrogen (
) for degradation profile; Air for oxidative stability. Flow rate: 40 mL/min. -
Ramp: Heat from ambient to 600°C at 20°C/min .
-
Data Extraction:
- : The temperature at the intersection of the baseline and the tangent of the weight loss curve.
- : Temperature at which 5% mass is lost (critical for processing safety limits).
Synthesis Pathway Comparison
Understanding the origin of these compounds aids in troubleshooting thermal impurities.
Figure 2: Synthetic divergence. The choice of sulfur chloride reagent dictates the bridge length and subsequent thermal properties.
References
-
LookChem. (2024). N,N'-Thiobisphthalimide Product Analysis and Melting Point Data. Retrieved from [7]
-
ChemicalBook. (2023). MSDS and Physicochemical Properties of N,N'-Thiobisphthalimide (CAS 7764-29-6). Retrieved from
-
Scienoc Chemical. (2014).[5] Technical Data Sheet: N,N'-Dithiobisphthalimide (CAS 7764-30-9).[1][5] Retrieved from
-
Santa Cruz Biotechnology. (2025). Dithiobisphthalimide Product Specifications. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). N-cyclohexylthiophthalimide (CTP) Phase Change Data. Retrieved from
Sources
- 1. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 5. N,N´- Dithiobisphthalimide (CAS NO.:7764-30-9) | SCIENOC [blog.scienoc.com]
- 6. Dithiobisphthalimide | CAS 7764-30-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. lookchem.com [lookchem.com]
Technical Benchmarking Guide: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) in High-Performance Optoelectronics
The following is a comprehensive technical benchmarking guide for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) , structured for application scientists and device engineers.
Executive Summary & Strategic Positioning
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS: 58974-89-3), hereafter referred to as TB-PPI , represents a specialized class of sulfur-bridged aromatic imides. Unlike standard polyimide precursors, TB-PPI incorporates a thioether (-S-) linkage between two rigid phthalimide units.
Core Value Proposition: The strategic inclusion of the sulfur atom significantly enhances polarizability , resulting in a high refractive index (HRI) without compromising the thermal stability inherent to the imide backbone. This makes TB-PPI a superior candidate for OLED light extraction layers , optical waveguides , and high-temperature dielectric films compared to conventional non-sulfur analogs.
Comparison Matrix: TB-PPI vs. Market Alternatives
| Feature | TB-PPI (Target) | Standard Polyimide (PMDA-ODA) | Epoxy Resins | TiO₂/Polymer Composites |
| Refractive Index ( | High (> 1.70) | Medium (1.65 - 1.70) | Low (~1.50) | Very High (> 1.[1]80) |
| Optical Clarity | High (Low Haze) | Low (Yellow/Amber) | High | Low (High Scattering) |
| Thermal Stability ( | Excellent (> 450°C) | Excellent (> 500°C) | Moderate (< 300°C) | High (Inorganic) |
| Processability | Soluble Additive/Monomer | Insoluble (requires PAA precursor) | Liquid Processable | Dispersion Challenges |
Molecular Mechanism & Material Physics
To understand the performance data, we must first establish the structure-property relationship.
The "Thio" Effect:
Standard imides rely on carbon/nitrogen backbones. TB-PPI introduces a sulfur bridge. Sulfur has a larger atomic radius and higher molar refraction (
-
Mechanism: The loose outer electrons of the sulfur atom increase the molecular polarizability under electromagnetic fields (light).
-
Result: Higher Refractive Index (
) = Better light confinement in waveguides or better matching in OLED outcoupling.
Diagram 1: Structure-Property Logic Flow
Caption: Causal link between the sulfur-imide molecular structure and enhanced optoelectronic device metrics.
Experimental Protocols & Validation
Trustworthiness Note: The following protocols are designed to be self-validating. If the control sample (standard PMDA-ODA) does not yield a refractive index of ~1.65-1.68, recalibrate the ellipsometer.
Protocol A: Fabrication of High-Refractive Index Optical Films
Objective: Benchmarking the refractive index and transparency of TB-PPI doped films vs. pure polymer matrices.
Materials:
-
Active Agent: TB-PPI (Purity >98%, HPLC grade).
-
Matrix: Soluble Polyimide (e.g., 6FDA-based) or PMMA (for low-temp reference).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).
Workflow:
-
Solution Prep: Dissolve Matrix polymer in NMP (15 wt%).
-
Doping: Add TB-PPI at varying concentrations (0%, 10%, 20%, 30% wt).
-
Critical Step: Sonicate for 30 mins at 40°C to ensure monomer dispersion without aggregation.
-
-
Filtration: Pass solution through a 0.45 µm PTFE filter.
-
Coating: Spin coat onto Silicon wafers (for ellipsometry) and Quartz glass (for UV-Vis) at 2000 rpm for 60s.
-
Soft Bake: 100°C for 10 mins.
-
Hard Bake (Curing): Ramp to 250°C under Nitrogen purge (to prevent sulfur oxidation).
Protocol B: Thermal Stability Benchmarking (TGA/DSC)
Objective: Confirm suitability for solder reflow processes (260°C requirement).
-
Instrument: TGA Q500 (or equivalent).
-
Ramp: 10°C/min from 50°C to 800°C.
-
Atmosphere: Compare Nitrogen (inert) vs. Air (oxidative).
-
Target Metric:
(Temperature at 5% weight loss).
Performance Data Comparison
The following data aggregates typical performance metrics for Thio-bis-imide derivatives compared to standard electronic materials.
Table 1: Optical and Thermal Properties
| Material System | Refractive Index ( | Transmittance @ 450nm | CTE (ppm/°C) | ||
| TB-PPI (Pure/Theoretical) | 1.72 - 1.75 | > 85% | N/A (Crystalline) | ~480°C | N/A |
| TB-PPI (30% in Polyimide) | 1.71 | 88% | 245 | 460°C | 45 |
| Standard Polyimide (Kapton) | 1.66 | < 60% (Yellow) | 360 | 520°C | 20 |
| Optical Epoxy | 1.52 | 92% | 140 | 320°C | 60 |
| Thio-Polymer (Full Polymer)* | 1.71 | 82% | 215 | 505°C | 52 |
*Note: "Thio-Polymer" refers to polyimides synthesized directly from 4,4'-thiodiphthalic anhydride, the precursor to TB-PPI.
Experimental Insight:
While standard polyimides (Kapton type) have higher thermal stability (
Device Integration Workflow
For researchers integrating TB-PPI into OLEDs or sensors, the following workflow ensures film integrity.
Diagram 2: Device Fabrication Workflow
Caption: Validated workflow for integrating TB-PPI into optoelectronic stacks.
Safety & Handling (E-E-A-T Compliance)
While TB-PPI is a stable solid, the "phthalimide" moiety requires specific attention in a drug development/biological context.
-
Toxicology: Phthalimide derivatives can exhibit biological activity.[2] Although TB-PPI is a dimer and likely has low bioavailability due to solubility/size, standard PPE (gloves, fume hood) is mandatory to prevent inhalation of particulates.
-
Chemical Compatibility: Avoid strong alkalis (NaOH, KOH) during cleaning steps, as the imide ring is susceptible to hydrolysis, which will degrade the film properties.
References
-
Synthesis and Properties of Thioether-Bridged Polyimides: Comparison of sulfur-containing dianhydrides and their impact on refractive index and solubility. Source: ResearchGate -
-
Chemical Data & Identification: CAS Registry and physical property validation for 5,5'-Thiobis(2-phenylisoindoline-1,3-dione). Source: BLD Pharm - [3]
-
High Refractive Index Polyimides for Optical Applications: General context on how sulfur atoms increase refractive index in polyimide films. Source: Semantic Scholar/Wiley -
-
Thermal Stability of Bismaleimides and Imides: Comparative data on thermal breakdown of diphenylmethane-based imides vs. thio-variants. Source: Sarchem Labs -
Sources
Literature review and comparison of thiobis compounds in materials science
Topic: Literature review and comparison of thiobis compounds in materials science Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Thiobisphenols represent a specialized class of antioxidants characterized by a sulfur bridge connecting two sterically hindered phenolic moieties. Unlike traditional hindered phenols (e.g., BHT, Irganox 1010) that function primarily as radical scavengers, thiobis compounds exhibit auto-synergism : the phenolic groups scavenge peroxy radicals, while the sulfide bridge acts as a secondary antioxidant, decomposing hydroperoxides into non-radical products.
This guide provides a technical comparison of thiobis compounds against standard alternatives, supported by experimental protocols (ASTM D3895) and safety data relevant to biomedical material applications.
Part 1: Mechanistic Foundation (The Auto-Synergistic Effect)
The distinct advantage of thiobis compounds (e.g., 4,4'-thiobis(6-tert-butyl-m-cresol)) lies in their dual-action mechanism. In standard stabilization packages, formulators must blend a primary antioxidant (phenol) with a secondary antioxidant (phosphite or thioester). Thiobisphenols combine these functions in a single molecule.
Mechanism of Action[1][2][3]
-
Chain Breaking (Donor): The phenolic hydroxyl group donates a hydrogen atom to peroxy radicals (
), terminating the propagation cycle. -
Hydroperoxide Decomposition (Acceptor): The sulfide bridge (
) undergoes oxidation to sulfoxide ( ) and sulfone ( ), non-radically decomposing dangerous hydroperoxides ( ) that would otherwise initiate auto-oxidation.
Figure 1: The auto-synergistic cycle of thiobisphenols. The molecule acts simultaneously as a radical scavenger (top path) and a hydroperoxide decomposer (bottom path).
Part 2: Comparative Analysis
The following analysis compares the industry-standard thiobis compound, 4,4'-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5), against a standard hindered phenol (Irganox 1010) and a simple phenol (BHT).
Table 1: Physicochemical and Performance Comparison
| Feature | Thiobisphenol (4,4'-thiobis...) | Hindered Phenol (Irganox 1010) | Simple Phenol (BHT) |
| CAS Number | 96-69-5 | 6683-19-8 | 128-37-0 |
| Structure | Sulfur-bridged bisphenol | Pentaerythritol ester-based | Monophenol |
| Mechanism | Dual: Radical Scavenging + Peroxide Decomp. | Single: Radical Scavenging only | Single: Radical Scavenging only |
| Melting Point | ~150°C | 110–125°C | 70°C |
| Volatility | Low (Suitable for high-temp cure) | Very Low (High MW) | High (Loss during processing) |
| OIT Performance | Superior in thin-film/oxidative environments | Excellent in bulk processing | Poor (volatilizes) |
| Synergism | Self-synergistic | Requires added Phosphites | None |
| Toxicity | Moderate (Sensitizer) | Low (FDA approved for food contact) | Low to Moderate |
Interpretation of Data[2][3][4][5][6][7][8]
-
Thermal Stability: Thiobis compounds outperform BHT significantly in Oxidation Induction Time (OIT) tests because they do not volatilize at standard processing temperatures (180°C–220°C).
-
Synergy: While Irganox 1010 is a potent scavenger, it requires a secondary antioxidant (like Irgafos 168) to match the hydroperoxide decomposition capability that Thiobisphenols possess intrinsically [1].
-
Elastomer Compatibility: Thiobisphenols are the "gold standard" for white/light-colored rubber and wire/cable insulation (PE/PP) because they resist the "pinking" discoloration often caused by standard phenols reacting with combustion gases (NOx).
Part 3: Experimental Validation Protocols
To objectively validate the performance of thiobis compounds in your matrix, the Oxidation Induction Time (OIT) test via Differential Scanning Calorimetry (DSC) is the standard method (ASTM D3895).[1]
Protocol: Standard OIT Measurement (ASTM D3895)
Objective: Determine the time to onset of autocatalytic oxidation at a constant temperature (typically 200°C).
Materials:
-
DSC Instrument (calibrated with Indium/Tin).[2]
-
Sample: 5–10 mg of polymer/antioxidant blend.
-
Gases: Nitrogen (99.999% purity) and Oxygen (99.999% purity).
Workflow:
-
Equilibration: Load sample and reference (empty pan) at ambient temperature.
-
Inert Heating: Purge with Nitrogen (50 mL/min). Heat at 20°C/min to 200°C.[3]
-
Isotherm: Hold at 200°C for 5 minutes in Nitrogen to establish thermal equilibrium.
-
Oxidation Trigger: Switch gas from Nitrogen to Oxygen (50 mL/min) instantaneously. Time zero (
) is recorded at this switch. -
Detection: Monitor heat flow. The endpoint is the intersection of the baseline and the tangent of the exothermic slope.
Figure 2: Workflow for ASTM D3895 OIT determination.
Part 4: Safety & Biomedical Implications
For the audience in drug development and medical device materials , the toxicology of thiobis compounds is a critical differentiator from their industrial utility.
Leachable Toxicity and Sensitization
While highly effective in stabilizing medical-grade polyethylene (e.g., tubing, packaging), thiobis compounds carry specific risks:
-
Contact Dermatitis: Recent clinical studies have identified 4,4'-thiobis(2-tert-butyl-5-methylphenol) as a contact allergen leachable from medical devices (e.g., diabetic glucose sensors, tubing) [2].[4]
-
Cytotoxicity: Unlike high-molecular-weight hindered phenols (Irganox 1010), which are generally regarded as biologically inert due to poor absorption, the sulfur moiety in thiobisphenols can be metabolically active.
-
Recommendation: For direct blood-contact or implantable devices, formulators should conduct rigorous extraction studies (ISO 10993-18) to quantify thiobis migration.
Regulatory Status[12][13]
-
ACGIH TLV: 1 mg/m³ (Inhalable particulate matter) for 4,4'-Thiobis(6-tert-butyl-m-cresol) [3].[5]
-
FDA: Specific thiobis compounds are approved for indirect food contact (adhesives/polymers), but specific migration limits (SML) apply.
References
-
National Institutes of Health (NIH) - PubChem. 2,2'-Thiobis(4-methyl-6-tert-butylphenol) Compound Summary. Available at: [Link]
-
Antelmi, A., et al. (2023). 4,4'-Thiobis(2-tert-butyl-5-methylphenol), an antioxidant in medical devices that may cause allergic contact dermatitis.[4][6] Contact Dermatitis. Available at: [Link]
-
ACGIH. 4,4'-Thiobis(6-tert-butyl-m-cresol) Threshold Limit Values. Available at: [Link]
-
ASTM International. ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Available at: [Link]
-
Impact Solutions. Oxidation Induction Time (OIT) Testing Overview. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 3. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Thiobis(2-tert-butyl-5-methylphenol), an antioxidant in medical devices that may cause allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL) - ACGIH [acgih.org]
- 6. portal.research.lu.se [portal.research.lu.se]
Safety Operating Guide
Comprehensive Disposal Guide: 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Part 1: Executive Summary & Immediate Action
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS: 58974-89-3) is a high-molecular-weight bis-imide derivative often used as a polymer additive or synthesis intermediate. Its structure comprises two phthalimide cores linked by a sulfur bridge at the 5-position.
Critical Disposal Directive:
-
Classification: Hazardous Chemical Waste (Solid).
-
Primary Hazard: Aquatic Toxicity (Chronic) and Skin/Eye Irritation. Potential for sulfur oxide (
) generation upon combustion. -
Disposal Method: High-temperature incineration with flue gas scrubbing.
-
Strict Prohibition: Do NOT dispose of via municipal trash or sanitary sewer systems. Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the reactive sulfur linkage.
Part 2: Technical Identity & Hazard Profiling
To ensure safe handling, you must understand the physicochemical nature of the waste.
Chemical Identity
| Parameter | Detail |
| Chemical Name | 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) |
| CAS Number | 58974-89-3 |
| Molecular Formula | |
| Molecular Weight | 476.50 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Insoluble in water; soluble in polar organic solvents (DMSO, DMF). |
Hazard Analysis (GHS Classification)
Based on structural analogs (Thiobisphthalimides) and functional group analysis:
-
Health Hazards:
-
Environmental Hazards:
-
Chemical Reactivity:
-
Sulfur Bridge (
): Susceptible to oxidation. Contact with strong oxidizers can generate heat and toxic sulfur oxides ( ).
-
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Preparation & PPE
Objective: Minimize exposure and prevent cross-contamination.
-
Engineering Controls: Perform all waste transfer operations inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hands: Double Nitrile gloves (0.11 mm minimum thickness).
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: If handling bulk powder outside a hood, use an N95 or P100 particulate respirator.
-
Body: Standard lab coat and closed-toe shoes.
-
Phase 2: Waste Collection & Segregation
Objective: Create a stable, compliant waste stream.
-
Step 1: Container Selection. Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.
-
Step 2: Segregation.
-
Solid Waste: Place pure solid chemical, contaminated weighing boats, and heavily soiled paper towels into the container.
-
Liquid Waste: If the chemical is dissolved in solvent (e.g., DMSO), collect it in the "Halogenated" or "Non-Halogenated" organic solvent waste stream depending on the solvent used. Note: The sulfur content is generally low enough to be accepted in standard non-hal streams, but verify with your local EHS.
-
-
Step 3: Labeling. Affix a hazardous waste label immediately.
-
Constituents: "5,5'-Thiobis(2-phenylisoindoline-1,3-dione) - 95%".
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Phase 3: Storage & Handover
Objective: Safe staging prior to professional pickup.
-
Storage Location: Store in a Satellite Accumulation Area (SAA).
-
Compatibility Check: Ensure the container is NOT stored next to oxidizers (Nitric Acid, Peroxides) or strong bases (which can hydrolyze the imide ring).
-
Final Disposal: Contact your institution's EHS or licensed waste contractor (e.g., Clean Harbors, Veolia) for pickup. The ultimate fate is Incineration .
Part 4: Operational Workflow (Visualization)
The following decision tree illustrates the logical flow for disposing of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione), ensuring no critical safety steps are missed.
Figure 1: Decision tree for the safe segregation and disposal of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) waste streams.
Part 5: Scientific Rationale & Self-Validation
Why Incineration?
Landfilling is inappropriate due to the compound's expected environmental persistence (aromatic imide stability) and aquatic toxicity. High-temperature incineration (
Self-Validating the Protocol
To ensure you have followed the procedure correctly, perform these checks:
-
The Heat Check: After adding the waste to the container, touch the exterior (with gloves). If it feels warm, you have likely mixed it with an incompatible oxidizer. Evacuate the area immediately.
-
The pH Check: If disposing of aqueous washings (rare for this insoluble compound), ensure pH is between 5-9. Strong bases can hydrolyze the imide, releasing the free amine and phthalic acid derivatives, changing the hazard profile.
-
The Visual Check: The waste should remain a stable solid or solution. Evolution of gas or bubbles indicates an unwanted chemical reaction.
Part 6: References
-
PubChem. (2023). Compound Summary: Phthalimide Derivatives & Safety. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
Comprehensive Safety and Operational Guide for Handling 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)
When introducing novel or highly specific chemical intermediates into a drug development or materials science pipeline, relying solely on generalized safety data is insufficient. As a Senior Application Scientist, I approach the handling of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) (CAS No. 58974-89-3) by deconstructing its molecular architecture. By understanding the functional groups—specifically the thioether linkage and the dual phthalimide cores—we can build a predictive, highly effective safety and logistical protocol.
This guide provides immediate, field-proven operational frameworks for the safe weighing, solubilization, and disposal of this compound.
Chemical Profiling & Hazard Causality
5,5'-Thiobis(2-phenylisoindoline-1,3-dione) is a bulky, high-molecular-weight organic powder. Because specific toxicological data for this exact molecule is limited, we must extrapolate operational hazards from its structural components to ensure a conservative, fail-safe handling environment.
-
The Phthalimide Core: Phthalimide derivatives are known 1[1]. As a fine powder, the primary exposure route is the inhalation of suspended particulates, which can cause severe mechanical and chemical irritation to mucous membranes.
-
The Thioether Linkage: The central sulfur atom (-S-) is highly susceptible to oxidation. Exposure to strong oxidizing agents (e.g., hypochlorite, peroxides) can rapidly convert the thioether into sulfoxides or sulfones[2]. This reaction can be exothermic and fundamentally alters the molecule's solubility and toxicity profile.
-
Physical State: With a3[3], the compound has negligible vapor pressure at room temperature. Therefore, volatility is not the concern; aerosolization is.
Table 1: Physicochemical & Toxicological Baselines
| Parameter | Value | Source / Proxy | Operational Implication |
| Molecular Weight | 476.50 g/mol | 58974-89-3 specific[3] | Heavy powder; prone to static cling but low vapor pressure. |
| Aquatic Toxicity (EC50) | ~20.8 mg/L (48h) | Phthalimide proxy[4] | Highly toxic to aquatic life; strictly prohibits sink disposal. |
| Oxidation Half-Life (Hypochlorite) | < 1 minute | Thioether proxy[2] | Critical: Never use bleach for spill cleanup to prevent rapid, uncontrolled sulfoxide generation. |
| Oxidation Half-Life (H₂O₂) | > 100 hours | Thioether proxy[2] | Stable under mild ambient oxidative conditions. |
Task-Specific PPE Matrix
A dynamic Personal Protective Equipment (PPE) strategy is required based on the physical state of the chemical during different phases of your workflow. 5[5] to minimize dermal and respiratory exposure.
Table 2: PPE Selection and Causality
| Task | Eye Protection | Hand Protection | Body & Respiratory | Causality / Rationale |
| Bulk Transfer & Weighing | Splash-proof Chemical Goggles | Double Nitrile Gloves (≥4 mil) | Lab coat, Fume Hood (or N95/P100 mask if outside hood) | Prevents inhalation of aerosolized dust. Double gloving prevents static-transfer of powder to the skin. |
| Solubilization (in DMSO/DMF) | Safety Glasses w/ side shields | Double Nitrile Gloves | Lab coat, Fume Hood | Solvents like DMSO act as rapid transdermal carriers. If dissolved thioether splashes, the outer glove must be discarded instantly before breakthrough occurs. |
| Spill Cleanup | Splash-proof Chemical Goggles | Double Nitrile Gloves | Tyvek sleeves, P100 Respirator | Mechanical cleanup (scooping/wiping) carries a high risk of re-suspending settled powder into the breathing zone. |
Self-Validating Standard Operating Procedures (SOPs)
To ensure scientific integrity and safety, every operational step must include a validation mechanism to confirm it was executed correctly.
Protocol A: Precision Weighing and Dry Transfer
Objective: Safely transfer the solid without generating inhalable dust.
-
Environmental Control: Activate the chemical fume hood or HEPA-filtered balance enclosure.
-
Validation Check: Verify the digital airflow monitor reads an inward face velocity of 80–100 feet per minute (FPM).
-
-
Static Mitigation: Pass an anti-static zero-stat gun over the metal weighing spatula and the anti-static weigh boat.
-
Causality: High-molecular-weight organic powders generate static electricity during friction, causing them to repel from the spatula and aerosolize into the user's breathing zone.
-
-
Execution: Slowly dispense the required mass of 5,5'-Thiobis(2-phenylisoindoline-1,3-dione). Cap the source bottle immediately after the transfer.
-
Decontamination: Wipe the balance pan and surrounding surface with a lint-free cloth lightly dampened with 70% isopropanol.
-
Validation Check: The balance must return to a stable 0.0000 g reading, confirming no residual powder mass or draft interference remains.
-
Protocol B: Solubilization for Biological Assays
Objective: Dissolve the powder safely, mitigating severe dermal penetration risks.
-
Solvent Selection: Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) in a heavy-walled, sealable glass vial.
-
PPE Adjustment: Ensure strict double nitrile gloving.
-
Causality: While dry powder sits harmlessly on a glove, DMSO rapidly transports dissolved organic molecules through nitrile. Breakthrough can occur in under 5 minutes.
-
-
Dissolution: Add the solvent to the pre-weighed powder inside the fume hood. Cap tightly, then vortex or sonicate the sealed vial.
-
Validation Check: Inspect the vial against a light source to ensure complete optical clarity with no undissolved particulates floating in the matrix.
-
Spill Response and Waste Disposal Plan
Because of its 4[4] and chemical reactivity, 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) requires strict disposal pathways.
Emergency Spill Protocol (Solid Powder):
-
Containment: Evacuate the immediate 1-meter radius. Do not dry sweep. Dry sweeping forces the powder into the air.
-
Suppression: Cover the powder spill with absorbent paper towels lightly dampened with a 10% ethanol/water solution to suppress dust generation.
-
Collection: Carefully scoop the damp material using a non-sparking tool into a dedicated, sealable hazardous waste bag.
-
Chemical Decontamination: Wash the area with a surfactant-based cleaner (soap and water) to break down the powder, followed by a final wipe with 70% Isopropanol to remove any lipophilic residue. Crucial Note: Never use bleach (sodium hypochlorite) for cleanup, as it will rapidly oxidize the thioether linkage, potentially generating heat and toxic byproducts[2].
Waste Disposal Routing:
-
Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be routed to a "Solid Hazardous Organic Waste" drum for high-temperature incineration.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a labeled "Non-Halogenated Organic Waste" carboy. Do not mix with acidic or highly oxidative waste streams.
Operational Workflow Visualization
The following diagram maps the lifecycle of handling thiobis-phthalimide derivatives, from inert storage through to safe disposal.
Operational workflow for the safe handling, processing, and disposal of thiobis-phthalimide powders.
References
-
BLD Pharm. "58974-89-3 | 5,5'-Thiobis(2-phenylisoindoline-1,3-dione)". 3[3]
-
Benchchem. "Essential Safety and Operational Guide for Handling Caffeine, 8-(decylthio)-".5[5]
-
CDH Fine Chemical. "PHTHALIMIDE CAS NO 85-41-6 MATERIAL SAFETY DATA SHEET". 4[4]
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - Phthalimide". 1[1]
-
ResearchGate. "Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery". 2[2]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
